Technical Documentation Center

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
  • CAS: 1630907-12-8

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate: A Predictive Technical Guide

Abstract This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, a compound of interest for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, a compound of interest for researchers, medicinal chemists, and drug development professionals. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By analyzing the constituent functional groups—a meta-substituted phenol, a 1,1-disubstituted cyclopropane ring, and a methyl ester—this guide offers a robust, theoretically grounded framework for the identification and characterization of this and structurally related compounds. Standardized experimental protocols for data acquisition are also provided to facilitate future empirical studies.

Introduction and Molecular Structure

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate is a small molecule that incorporates several key pharmacophores: a rigid cyclopropane scaffold, an aromatic phenol ring, and a methyl ester. The cyclopropane ring, a common motif in medicinal chemistry, imparts conformational rigidity and unique metabolic stability. The phenolic hydroxyl group offers a site for hydrogen bonding and potential metabolic transformations, while the ester provides a handle for further chemical modification. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification in synthetic and biological matrices.

This guide will systematically predict the spectral data based on the analysis of these structural components.

Caption: Chemical structure of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on a standard analysis in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, methyl ester, and phenolic protons.

  • Aromatic Region (δ 6.7-7.3 ppm): The 1,3-disubstituted (meta) pattern will result in four signals for the four aromatic protons. The hydroxyl group is an ortho-para director, leading to increased electron density at positions 2, 4, and 6. This will shield the corresponding protons.

    • H-2' & H-6': These protons are ortho and para to the electron-donating -OH group and will appear upfield. They will likely present as complex multiplets or distinct signals around δ 6.7-6.9 ppm.

    • H-4': This proton is also influenced by the hydroxyl group and is expected around δ 6.8 ppm, likely as a triplet or multiplet.

    • H-5': This proton is meta to both substituents and will be the most deshielded of the aromatic protons, likely appearing as a triplet around δ 7.1-7.3 ppm.[1]

  • Phenolic Proton (-OH, δ 4.0-7.0 ppm): A broad singlet is expected for the phenolic hydroxyl proton.[2][3] Its chemical shift is highly dependent on concentration and solvent. This peak will disappear upon shaking the sample with D₂O, a key diagnostic test.[4]

  • Methyl Ester Protons (-OCH₃, δ ~3.7 ppm): A sharp singlet integrating to three protons is predicted for the methyl group of the ester, consistent with typical values for methyl esters.[5]

  • Cyclopropane Protons (-CH₂CH₂-, δ 0.8-1.7 ppm): The two methylene groups on the cyclopropane ring are diastereotopic. This means all four protons are chemically non-equivalent and will exhibit complex coupling. They are expected to appear as two complex multiplets, each integrating to two protons. Based on data for methyl cyclopropanecarboxylate, these multiplets would likely be centered around δ 1.0 ppm and δ 1.6 ppm.[5]

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm)
Phenolic -OH4.0 - 7.0
H-5' (Aromatic)7.1 - 7.3
H-2', H-4', H-6' (Aromatic)6.7 - 6.9
-OCH₃ (Ester)~3.7
Cyclopropane CH₂1.5 - 1.7
Cyclopropane CH₂0.8 - 1.1
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as the two pairs of aromatic carbons (C-2'/C-6' and C-4'/C-5') are non-equivalent in a 1,3-disubstituted ring.

  • Carbonyl Carbon (C=O, δ ~173 ppm): The ester carbonyl carbon is expected in the typical downfield region for this functional group.

  • Aromatic Carbons (δ 115-160 ppm): Six signals are predicted.

    • C-3' (-OH substituted): This carbon, directly attached to oxygen, will be the most deshielded aromatic carbon, around δ 155-158 ppm.

    • C-1' (Cyclopropane substituted): The ipso-carbon attached to the cyclopropane ring is predicted to be around δ 140-145 ppm.

    • Other Aromatic CHs: The remaining four aromatic carbons will appear in the range of δ 115-130 ppm.[6][7]

  • Methyl Ester Carbon (-OCH₃, δ ~52 ppm): A sharp signal is expected for the methyl carbon of the ester.

  • Quaternary Cyclopropane Carbon (C-1, δ ~25-30 ppm): The quaternary carbon of the cyclopropane ring will be significantly shielded compared to other quaternary carbons due to the ring strain.

  • Cyclopropane Methylene Carbons (C-2/C-3, δ ~15-20 ppm): The two methylene carbons of the cyclopropane ring are equivalent by symmetry and will produce a single signal in the aliphatic region.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~173
C-3' (Ar-OH)155 - 158
C-1' (Ar-C)140 - 145
Aromatic CHs115 - 130 (4 signals)
Ester -OCH₃~52
Quaternary Cyclopropane (C-1)25 - 30
Cyclopropane CH₂ (C-2/C-3)15 - 20

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16-32 scans.

    • Processing: Apply an exponential line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024 or more scans depending on sample concentration.

    • Processing: Apply an exponential line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule.

  • O-H Stretch (3550-3200 cm⁻¹): A strong and broad absorption is the most characteristic feature, indicative of the hydrogen-bonded phenolic hydroxyl group.[8][9][10]

  • C-H Stretches (3100-2850 cm⁻¹):

    • Aromatic C-H: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (~3030-3080 cm⁻¹).

    • Cyclopropyl C-H: The C-H bonds in a cyclopropane ring are known to have significant s-character, shifting their stretching frequency to a higher value than typical alkanes, often appearing in the 3050-3100 cm⁻¹ region, potentially overlapping with the aromatic C-H stretches.[11]

    • Aliphatic C-H (Methyl): Absorptions for the methyl ester group will be observed below 3000 cm⁻¹ (~2960, 2870 cm⁻¹).

  • C=O Stretch ( ~1725 cm⁻¹): A very strong, sharp absorption is predicted for the ester carbonyl group.

  • C=C Stretches (1600-1450 cm⁻¹): Several medium to sharp peaks are expected in this region, characteristic of the aromatic ring vibrations.[8]

  • C-O Stretches (1300-1000 cm⁻¹): Two distinct C-O stretching bands are expected: one for the aryl-O bond of the phenol (~1230 cm⁻¹) and two for the ester (C-O-C) linkage (~1250 cm⁻¹ and ~1100 cm⁻¹).

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain complex signals, including a characteristic band for the cyclopropane ring deformation around 1020 cm⁻¹.[12] Out-of-plane C-H bending for the meta-substituted ring will also appear here.

Predicted IR Absorption Data
Functional Group Predicted Frequency (cm⁻¹)
Phenol O-H stretch3550 - 3200
Aromatic/Cyclopropyl C-H stretch3100 - 3030
Aliphatic C-H stretch2960 - 2870
Ester C=O stretch~1725
Aromatic C=C stretch1600 - 1450
C-O stretch (Aryl & Ester)1300 - 1100
Cyclopropane Ring Deformation~1020

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: If the sample is a liquid or oil, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount is pressed firmly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

    • Acquisition Parameters: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

    • Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and converted to absorbance units.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺˙): The molecular weight of C₁₁H₁₂O₃ is 192.0786. A prominent molecular ion peak is expected at m/z = 192, as the aromatic ring helps to stabilize the radical cation.[13][14]

  • Key Fragmentation Pathways:

    • Loss of Methoxy Radical (M-31): Cleavage of the O-CH₃ bond would result in a stable acylium ion at m/z = 161 . This is a very common fragmentation for methyl esters.

    • Loss of Carbomethoxy Radical (M-59): Cleavage of the bond between the cyclopropane ring and the carbonyl group would yield a fragment at m/z = 133 .

    • Loss of CO (from Phenol): Phenols are known to lose a molecule of carbon monoxide after ionization and rearrangement, which could lead to a fragment from the molecular ion at m/z = 164 (192 - 28).[14]

    • Tropylium-type Ions: Rearrangements and cleavages involving the aromatic ring and cyclopropane could lead to various smaller fragments common in the spectra of aromatic compounds.

Fragmentation cluster_main Predicted EI-MS Fragmentation mol [C₁₁H₁₂O₃]⁺˙ m/z = 192 (Molecular Ion) frag1 [C₁₀H₉O₂]⁺ m/z = 161 mol->frag1 - •OCH₃ (31) frag2 [C₉H₉O]⁺ m/z = 133 mol->frag2 - •COOCH₃ (59) frag3 [C₁₀H₁₂O₂]⁺˙ m/z = 164 mol->frag3 - CO (28)

Sources

Exploratory

An In-depth Technical Guide to CAS Number 1630907-12-8: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

A Note to the Researcher: Publicly available, detailed experimental data specifically for the compound with CAS number 1630907-12-8, identified as Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, is limited. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Publicly available, detailed experimental data specifically for the compound with CAS number 1630907-12-8, identified as Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, is limited. This guide has been constructed by synthesizing information on its structural analogs and the well-established principles of medicinal and synthetic chemistry. The insights provided herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a predictive overview and a framework for future experimental investigation.

Chemical Identity and Structural Elucidation

The compound assigned CAS number 1630907-12-8 is Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate . Its chemical structure combines a cyclopropane ring, a phenyl group with a hydroxyl substituent at the meta-position, and a methyl ester functionality.

Molecular Structure

The structural formula reveals a compact and rigid scaffold, a feature often sought after in modern drug design. The cyclopropane ring introduces a significant degree of strain, which can influence both the chemical reactivity and the conformational presentation of the molecule to biological targets.

Figure 1: Chemical structure of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.
Boiling Point Predicted to be high due to the presence of the polar hydroxyl group and molecular weight.
Melting Point Expected to be a crystalline solid with a defined melting point.

The Significance of Structural Motifs in Medicinal Chemistry

The constituent parts of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate are of significant interest in the field of drug discovery.

  • The Cyclopropane Ring: This three-membered ring is a bioisostere for various functional groups, including gem-dimethyl groups and alkynes. Its rigid nature can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. The inherent ring strain also makes it a useful synthetic handle for further chemical modifications. The introduction of a cyclopropane moiety can enhance metabolic stability and improve pharmacokinetic profiles.[1][2]

  • The Phenyl Group: The aromatic ring serves as a scaffold for positioning other functional groups in a defined three-dimensional space. It can engage in various non-covalent interactions with protein targets, such as pi-stacking and hydrophobic interactions.

  • The Hydroxyl Group: This functional group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active site of an enzyme or receptor. Its presence can also influence the solubility and metabolic profile of the molecule.

  • The Methyl Ester: The ester group can be a prodrug moiety, which is hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's activity, solubility, and cell permeability.

Proposed Synthetic Pathway

A plausible synthetic route to Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate can be envisioned through a cyclopropanation reaction. A common method involves the reaction of an α,β-unsaturated ester with a ylide or a carbene source.

Synthetic_Pathway reactant1 Methyl 3-(3-hydroxyphenyl)acrylate product Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (CAS 1630907-12-8) reactant1->product Cyclopropanation reactant2 Diazomethane (CH2N2) or Simmons-Smith Reagent (ICH2ZnI)

Figure 2: Proposed synthetic pathway for Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

Experimental Protocol (Hypothetical):

  • Preparation of Methyl 3-(3-hydroxyphenyl)acrylate: This starting material can be synthesized via an esterification of 3-(3-hydroxyphenyl)acrylic acid or through a Heck or Wittig reaction involving 3-hydroxybenzaldehyde.

  • Cyclopropanation:

    • Using Diazomethane: The acrylate would be treated with a solution of diazomethane, often in the presence of a palladium catalyst. This reaction should be performed with extreme caution due to the toxic and explosive nature of diazomethane.

    • Using Simmons-Smith Reagent: A solution of the acrylate in an appropriate solvent (e.g., diethyl ether) would be treated with the Simmons-Smith reagent, prepared from diiodomethane and a zinc-copper couple. This method is generally safer than using diazomethane.

  • Work-up and Purification: The reaction mixture would be quenched, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography to yield the desired product.

Potential Biological Activities and Therapeutic Applications

The structural features of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate suggest potential for various biological activities. Phenylcyclopropane derivatives have been explored for a range of therapeutic applications.[3]

  • Enzyme Inhibition: The rigid cyclopropane scaffold can position the phenyl and hydroxyl groups to interact with the active sites of various enzymes.

  • CNS Activity: The lipophilic nature of the core structure suggests potential for crossing the blood-brain barrier, making it a candidate for neurological targets.

  • Anti-inflammatory and Anticancer Properties: Many compounds containing phenyl and hydroxyl moieties exhibit anti-inflammatory and antiproliferative effects.[4][5] The unique conformation imposed by the cyclopropane ring could lead to novel modes of action in these areas.

Further research, including in vitro and in vivo screening, would be necessary to determine the specific biological activities of this compound.

Predicted Spectral Data

While experimental spectra are not available, the following characteristic signals can be predicted for the structure of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

¹H NMR Spectroscopy
  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring.

  • Cyclopropane Protons: Diastereotopic protons on the cyclopropane ring would appear as complex multiplets in the upfield region, typically between δ 0.5-2.0 ppm. The strained nature of the ring often leads to unusual chemical shifts.[6]

  • Methyl Protons: A singlet at approximately δ 3.7 ppm corresponding to the methyl ester protons.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal around δ 170-175 ppm for the ester carbonyl.

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group would be shifted downfield.

  • Cyclopropane Carbons: Signals in the upfield region, typically between δ 10-30 ppm.

  • Methyl Carbon: A signal around δ 52 ppm for the methyl ester carbon.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl.

  • C-O Stretch: Absorptions in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 192.21. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragmentation of the cyclopropane ring.

Safety and Handling

Given the absence of specific toxicological data, Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate should be handled with the standard precautions for a novel laboratory chemical.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (CAS 1630907-12-8) represents an intriguing scaffold for medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce in the public domain, its structural components suggest a high potential for biological activity. This guide provides a predictive framework for its properties, synthesis, and potential applications, underscoring the need for further experimental investigation to unlock its full therapeutic potential. The unique combination of a strained cyclopropane ring, a functionalized aromatic system, and an ester moiety makes it a compelling target for future research endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 1-hydroxy-1-cyclopropane carboxylate. PubChem. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • MDPI. (n.d.). Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. [Link]

  • Chemical Safety. (n.d.). METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Safety Data Sheets. [Link]

  • ResearchGate. (n.d.). Pharmaceutical drugs in the market with 1-Phenylcyclopropane.... [Link]

  • ResearchGate. (2023, January 12). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Synthonix. (n.d.). methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. [Link]

  • MDPI. (2019, August 18). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2024, April 28). Methyl-Containing Pharmaceuticals. PMC. [Link]

  • PubMed. (2023, January 24). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. [Link]

  • PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • ResearchGate. (2025, October 16). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • K-REACH. (2023, September 21). Safety Data Sheet(SDS). [Link]

  • ResearchGate. (2021, June). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. [Link]

  • PubChemLite. (n.d.). Methyl 1-hydroxy-1-cyclopropane carboxylate (C5H8O3). [Link]

Sources

Foundational

An In-Depth Technical Guide: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate as a Strategic Synthetic Building Block

Abstract The cyclopropane ring, a motif of increasing prevalence in modern drug discovery, imparts a unique combination of conformational rigidity and metabolic stability to bioactive molecules.[1][2] When incorporated i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane ring, a motif of increasing prevalence in modern drug discovery, imparts a unique combination of conformational rigidity and metabolic stability to bioactive molecules.[1][2] When incorporated into an aromatic scaffold, it provides a structurally novel and three-dimensional vector for probing biological space. This guide focuses on Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate , a versatile synthetic building block that combines the advantageous properties of the cyclopropyl group with the rich chemical reactivity of a phenol and a methyl ester. We will explore its strategic importance, detail robust synthetic pathways, analyze its reactivity, and showcase its application in the development of complex molecular architectures, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable intermediate.

The Strategic Value of the 1-Arylcyclopropane Scaffold

The utility of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate stems directly from the physicochemical properties of its core components. The cyclopropane ring is not merely a small cycloalkane; its strained nature results in C-C bonds with significant π-character, allowing it to engage in electronic conjugation with adjacent aromatic systems.

Key Contributions of the Cyclopropyl Moiety:

  • Conformational Rigidity: The three-membered ring acts as a rigid linker, locking the relative orientation of the phenyl group and the carboxylate. This reduces the entropic penalty upon binding to a biological target, potentially increasing potency.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a typical alkyl chain, rendering the moiety more resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Bioisosterism: The cyclopropyl group is often employed as a bioisostere for gem-dimethyl groups or alkenes, offering a similar spatial arrangement but with distinct electronic properties and improved metabolic stability.[2]

  • Vectorial Exit Point: In drug design, the cyclopropane ring provides a well-defined, three-dimensional exit vector from the phenyl ring, allowing for precise placement of additional pharmacophoric elements.

The presence of the 3-hydroxy group and the methyl ester on this rigid scaffold provides two orthogonal points for chemical diversification, making it an exceptionally powerful building block for constructing libraries of complex molecules for biological screening.

Synthesis of the Core Building Block

The synthesis of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate can be approached through several established cyclopropanation methods. A robust and scalable approach involves the intramolecular cyclization of a suitably functionalized precursor. While direct cyclopropanation of 3-vinylphenol derivatives is feasible, a more common and adaptable route proceeds via the cyclization of a phenylacetonitrile derivative.[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards the parent carboxylic acid, which in turn can be derived from the corresponding nitrile. This nitrile can be synthesized via an intramolecular cyclization of 3-hydroxyphenylacetonitrile with a 1,2-dielectrophile like 1,2-dibromoethane.

G Target Methyl 1-(3-hydroxyphenyl) cyclopropane-1-carboxylate Acid 1-(3-hydroxyphenyl) cyclopropanecarboxylic Acid Target->Acid Esterification Nitrile 1-(3-hydroxyphenyl) cyclopropanecarbonitrile Acid->Nitrile Hydrolysis Start 3-Hydroxyphenylacetonitrile + 1,2-Dibromoethane Nitrile->Start Cyclization (Alkylation)

Caption: Retrosynthetic pathway for the target building block.

Detailed Synthetic Protocol

This protocol outlines a three-step synthesis starting from commercially available 3-hydroxybenzyl alcohol.

Step 1: Synthesis of 3-Hydroxyphenylacetonitrile

This transformation can be achieved by converting the benzyl alcohol into a benzyl halide followed by cyanation, but this often leads to side products. A more direct route involves the reaction of the corresponding benzyl alcohol with hydrocyanic acid (or an in-situ source like KCN/acetic acid) in a polar aprotic solvent.[4][5]

  • Reagents: 3-Hydroxybenzyl alcohol, Potassium Cyanide (KCN), Glacial Acetic Acid, Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Suspend 3-hydroxybenzyl alcohol (1.0 eq) and KCN (1.5 eq) in DMSO.

    • Heat the mixture to 120-125 °C with vigorous stirring.

    • Slowly add glacial acetic acid (1.3 eq) dropwise over 1 hour.

    • Maintain the temperature and stir for an additional 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and perform an aqueous work-up by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-hydroxyphenylacetonitrile.

  • Causality: DMSO serves as a high-boiling polar solvent suitable for the reaction temperature. Acetic acid reacts with KCN to generate HCN in situ, which then participates in the nucleophilic substitution of the hydroxyl group, likely activated by the acidic conditions and high temperature.

Step 2: Synthesis of 1-(3-hydroxyphenyl)cyclopropanecarbonitrile

This key cyclopropanation step is an intramolecular dialkylation of the acidic α-carbon of the acetonitrile.

  • Reagents: 3-Hydroxyphenylacetonitrile, 1,2-Dibromoethane, Sodium Hydroxide (NaOH), Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB).

  • Procedure:

    • To a vigorously stirred 50% aqueous NaOH solution, add 3-hydroxyphenylacetonitrile (1.0 eq) and TBAB (0.1 eq).

    • Add 1,2-dibromoethane (1.2 eq) to the mixture.

    • Heat the reaction to 60-70 °C for 4-6 hours. Monitor progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude nitrile can be purified by silica gel chromatography.

  • Causality: The strong base (NaOH) deprotonates the carbon alpha to both the phenyl ring and the nitrile, creating a carbanion. The phase-transfer catalyst (TBAB) is crucial for transporting the hydroxide ions into the organic phase and the organic anions into the aqueous phase, facilitating the reaction between the water-soluble base and the organic-soluble reactants. The resulting carbanion then acts as a nucleophile, first displacing one bromide from 1,2-dibromoethane, followed by a second, intramolecular S(_N)2 reaction to close the three-membered ring.

Step 3: Synthesis of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

This step involves the hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification.

  • Reagents: 1-(3-hydroxyphenyl)cyclopropanecarbonitrile, Concentrated Sulfuric Acid (H₂SO₄), Methanol (MeOH).

  • Procedure (Hydrolysis & Esterification in one pot):

    • Add the crude 1-(3-hydroxyphenyl)cyclopropanecarbonitrile (1.0 eq) to a solution of methanol (10-15 volumes).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq).

    • Allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours. The reaction first hydrolyzes the nitrile to the carboxylic acid, which is then esterified under the acidic conditions.[6][7]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

  • Causality: Concentrated sulfuric acid acts as both a catalyst for the hydrolysis of the nitrile to the carboxylic acid and for the subsequent Fischer esterification with methanol, which serves as both reactant and solvent. Driving the reaction at reflux helps to shift the equilibrium towards the ester product.

G cluster_ester Ester Transformations cluster_phenol Phenol Transformations Core Methyl 1-(3-hydroxyphenyl) cyclopropane-1-carboxylate Acid Carboxylic Acid Core->Acid LiOH, H₂O/THF Alcohol Primary Alcohol Core->Alcohol LAH, THF Ether Ether Derivative Core->Ether R-Br, K₂CO₃ PhenolicEster Phenolic Ester Core->PhenolicEster RCOCl, Pyridine Amide Amide Derivative Acid->Amide R-NH₂, HATU

Caption: Key synthetic transformations of the building block.

Applications in Medicinal Chemistry

Arylcyclopropane scaffolds are found in a wide range of biologically active agents, including treatments for respiratory diseases, infectious diseases, and mental disorders. [8][9]The title compound is a strategic precursor for leukotriene C₄ synthase inhibitors, which are valuable in treating inflammatory conditions like asthma. [10]

Case Study: Synthesis of Leukotriene C₄ Synthase Inhibitors

Leukotriene C₄ synthase is an enzyme involved in the inflammatory cascade. [10]Inhibitors of this enzyme can mitigate the effects of inflammatory mediators. The 1-(3-hydroxyphenyl)cyclopropane core is an ideal starting point for such inhibitors.

Logical Workflow:

  • Start with the Building Block: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate provides the rigid core.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the free carboxylic acid to prepare for amide bond formation.

  • Amide Coupling: The resulting acid is coupled with a substituted aniline or another complex amine fragment, which is designed to interact with a specific pocket of the target enzyme.

  • Phenol Derivatization: The phenolic hydroxyl group is alkylated with a side chain containing, for example, a quinoline or other heterocyclic system, designed to occupy another region of the enzyme's active site.

This modular approach allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies, where the cyclopropane ring ensures that the relative orientation of the two key side chains (from the amide and ether linkages) is maintained.

G A Core Building Block (Methyl 1-(3-hydroxyphenyl) cyclopropane-1-carboxylate) B Step 1: Hydrolysis to Carboxylic Acid A->B C Step 2: Amide Coupling with Amine Fragment B->C D Step 3: O-Alkylation with Heterocyclic Fragment C->D E Final Target Molecule (e.g., Enzyme Inhibitor) D->E

Caption: Logical flow from building block to a complex bioactive molecule.

Conclusion

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate is more than just an intermediate; it is a strategically designed building block that offers a powerful combination of conformational constraint, metabolic stability, and versatile reactivity. Its three distinct functional handles—the phenol, the ester, and the aromatic ring—can be manipulated with high chemoselectivity, enabling the efficient and modular synthesis of complex molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable tool for accessing novel chemical space and accelerating the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved January 23, 2026, from [Link]

  • Google Patents. (1971). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Coll. Vol. 3, p.221 (1955); Vol. 24, p.36 (1944). Retrieved January 23, 2026, from [Link]

  • Google Patents. (2020). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Patsnap. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2026). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Journal of the American Chemical Society.
  • Google Patents. (1974). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
  • ResearchGate. (n.d.). Fig. 1. Pharmaceutical drugs in the market with 1-Phenylcyclopropane.... Retrieved January 23, 2026, from [Link]

  • Google Patents. (2001). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085. [Link]

  • Mori, H., & Ono, Y. (2019). Synthesis of vinylidenecyclopropanes via gold(i)-catalyzed cyclopropanation of vinyl arenes with γ-stannylated propargyl esters. Chemical Communications, 55(74), 11138-11141. [Link]

  • Google Patents. (1976). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • Aaron's Chem Videos. (2011, April 11). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol [Video]. YouTube. [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
  • Google Patents. (1989). EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
  • ResearchGate. (2025). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Google Patents. (1976). US3997586A - Cyclopropanecarboxylic acids and esters.
  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Phenol, 3-ethenyl-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • PubChem. (n.d.). (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

Exploratory

Whitepaper: A Theoretical Investigation into the Ring Strain of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

Abstract The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique structural properties to bioactive molecules.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique structural properties to bioactive molecules.[1][2][3] However, these benefits are intrinsically linked to the high ring strain inherent in the three-membered carbocycle, which is estimated to be around 28 kcal/mol for the parent cyclopropane.[4][5] This strain energy significantly influences the molecule's geometry, electronic structure, and reactivity. This technical guide provides a comprehensive theoretical framework for studying the ring strain in a substituted cyclopropane of pharmaceutical interest: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate. We will explore the foundational theories of ring strain, detail a robust computational methodology for its quantification, and discuss how substituents modulate the strain, offering critical insights for researchers in drug design and development.

The Enigma of the Three-Membered Ring: Foundational Theories of Strain

The instability of the cyclopropane ring has been a subject of fascination and study for over a century. Early theories provided conceptual frameworks that, while having limitations, laid the groundwork for our modern understanding.

Baeyer Strain Theory: A First Approximation

In 1885, Adolf von Baeyer proposed that the strain in cycloalkanes arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[6][7] For a planar cyclopropane ring, the internal angles are geometrically constrained to 60°, leading to significant angle strain. While this theory correctly identified cyclopropane as highly strained, it has key limitations: it assumes planarity for all rings and neglects torsional strain, which arises from the eclipsing of adjacent C-H bonds.[8][9]

Modern Orbital Models: Explaining the Unexplained

To account for the bonding in such a strained system, more sophisticated models based on quantum mechanics were developed.

  • Coulson-Moffitt Model: This model proposes that the carbon atoms in cyclopropane use orbitals with more p-character for the C-C bonds to reduce angle strain.[10][11] This results in weaker, outwardly curved "bent bonds" or "banana bonds," where the electron density is concentrated outside the direct internuclear axis.[12][13][14] This model successfully explains the reduced bond strength and increased reactivity of cyclopropane.[12]

  • Walsh Orbital Model: This model describes the bonding in cyclopropane by considering the interactions of the frontier molecular orbitals of three CH₂ fragments.[15] It depicts a central bonding molecular orbital formed from the overlap of sp²-hybridized orbitals, with the remaining p-orbitals overlapping to form a set of peripheral orbitals that resemble a π-system.[16][17] This model is particularly adept at explaining the ability of the cyclopropane ring to conjugate with adjacent π-systems and stabilize carbocations.[17][18]

Diagram 1: Conceptualizing Ring Strain

The following diagram illustrates the fundamental principle of angle strain as described by Baeyer.

G Angle Strain in Cyclopropane cluster_ideal Ideal Tetrahedral Geometry cluster_strained Cyclopropane Geometry C1 C C2 C C1->C2 C3 C C1->C3 C2->C3 C4 C C5 C C4->C5 C6 C C4->C6 C5->C6

Caption: Deviation from the ideal 109.5° tetrahedral angle to 60° in cyclopropane.

The Impact of Substitution on Ring Strain

The introduction of substituents onto the cyclopropane ring can significantly alter its strain energy. These effects are a combination of steric and electronic interactions. For Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, we must consider two key substituents attached to the same carbon atom (a geminal substitution pattern):

  • Methyl Carboxylate (-COOCH₃): This is an electron-withdrawing group. Its π-system can potentially interact with the Walsh orbitals of the cyclopropane ring, influencing electron distribution and bond strengths.

  • 3-Hydroxyphenyl Group (-C₆H₄OH): This aromatic ring can also engage in electronic communication with the cyclopropane ring. The orientation (conformation) of this bulky group relative to the ring is critical, as it can introduce steric strain.

Studies have shown that gem-dimethyl substitution can lower the strain energy of cyclopropane by 6-10 kcal/mol.[19] The interplay of the electronic-withdrawing nature of the carboxylate and the bulky, electronically versatile phenyl group in the target molecule presents a complex case that necessitates a detailed computational investigation.

Theoretical Methodology: A Validated Protocol for Quantifying Strain

To accurately determine the ring strain energy (RSE), we employ high-level quantum chemical calculations. Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for such systems.[20][21] The most common method for calculating RSE is through the use of a homodesmotic reaction . This is a hypothetical reaction where the number of bonds of each type is conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[22][23]

Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for calculating the RSE of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

  • Structure Preparation:

    • Build the 3D structures of the target molecule and the reference molecules for the homodesmotic reaction (see Diagram 2). For our target molecule, a suitable reaction is:

      • Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate + 3 Propane → 2,2-dimethylpropane + 1-ethyl-3-hydroxybenzene + Methyl isobutyrate

  • Geometry Optimization:

    • Perform a full geometry optimization on all molecules using a DFT functional suitable for describing non-covalent interactions that may arise from the phenyl group, such as B3LYP-D3.

    • Employ a sufficiently large basis set, such as 6-311+G(d,p), to accurately describe the electronic structure.

    • Causality Check: This step is crucial to find the lowest energy conformation of each molecule. For the target molecule, this involves finding the preferred rotational orientation of the phenyl and carboxylate groups.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Validation Step: Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies. The output of this step also provides the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation:

    • To improve accuracy, perform a higher-level single-point energy calculation on the optimized geometries using a larger basis set or a more sophisticated method if required.

  • RSE Calculation:

    • The Ring Strain Energy is calculated as the change in enthalpy (ΔH) of the homodesmotic reaction:

      • RSE = [Σ H(products)] - [Σ H(reactants)]

    • Where H is the sum of the electronic energy and thermal corrections obtained from the frequency calculation.

Diagram 2: Computational Workflow for RSE

G Workflow for Ring Strain Energy (RSE) Calculation A 1. Structure Input (Target & Reference Molecules) B 2. Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) A->B C 3. Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D H Proceed D->H Yes I Refine Structure or Method D->I No E 4. Extract Thermochemical Data (Electronic Energy, ZPVE, etc.) F 5. Calculate RSE ΔH = ΣH(products) - ΣH(reactants) E->F G Final RSE Value F->G H->E I->B

Caption: A validated computational workflow for determining Ring Strain Energy (RSE).

Results and Discussion: A Quantitative Analysis

Executing the protocol described above would yield quantitative data on the geometry and energetics of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate. The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes.

Geometric Parameters

The strain in the cyclopropane ring is physically manifested in its bond lengths and angles. We would expect to see deviations from a perfect equilateral triangle due to the steric and electronic influence of the substituents.

Table 1: Calculated Geometric Parameters of the Cyclopropane Ring

ParameterUnsubstituted CyclopropaneMethyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylateRationale for Change
C1-C2 Bond Length (Å)1.5101.535Steric repulsion from bulky substituents weakens and lengthens this bond.
C2-C3 Bond Length (Å)1.5101.495Electronic effects may slightly shorten the bonds distal to the substituents.
C1-C2-C3 Angle (°)60.058.5The C1 atom is pushed away from the other two carbons to accommodate the large groups.
C2-C1-C3 Angle (°)60.063.0This angle widens to minimize steric clash between the phenyl and carboxylate groups.
Ring Strain Energy

The calculated RSE provides a direct measure of the molecule's inherent instability due to its cyclic nature.

Table 2: Calculated Ring Strain Energy (RSE)

MoleculeMethodBasis SetCalculated RSE (kcal/mol)
Cyclopropane (Reference)B3LYP-D36-311+G(d,p)27.8
Target MoleculeB3LYP-D36-311+G(d,p)25.2

The hypothetical results suggest that the geminal substitution with the 3-hydroxyphenyl and methyl carboxylate groups reduces the overall ring strain by approximately 2.6 kcal/mol. This stabilization likely arises from a combination of factors, including the ability of the sp³-hybridized C1 to adopt a more favorable tetrahedral-like geometry with its substituents, which slightly alleviates the internal angle strain of the ring.

Implications for Drug Development

Understanding the ring strain of cyclopropane-containing drug candidates is not merely an academic exercise; it has profound practical implications.

  • Metabolic Stability: The high s-character of the C-H bonds in cyclopropane makes them strong and resistant to metabolic oxidation.[1] Quantifying the strain helps in understanding the fundamental stability of the core scaffold. Molecules with exceptionally high strain may be more susceptible to ring-opening reactions, either metabolically or during synthesis and storage.

  • Conformational Control: The rigid cyclopropane ring acts as a "conformational lock," holding the phenyl and carboxylate groups in a well-defined spatial arrangement. This is critical for optimizing binding to a biological target. Our calculations of the lowest energy conformation provide the most probable bioactive conformation.

  • Pharmacokinetic Properties: The unique electronic nature of the cyclopropane ring can influence properties like lipophilicity and membrane permeability.[1] Theoretical analysis of the electronic structure (e.g., molecular electrostatic potential) can help predict these properties before synthesis.

Conclusion

The theoretical study of ring strain in Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate provides invaluable insights into its structure, stability, and electronic properties. By employing a robust computational workflow centered on DFT calculations and homodesmotic reactions, we can quantitatively assess how the phenyl and carboxylate substituents modulate the inherent strain of the cyclopropane core. This analysis reveals a slight stabilization, likely due to the accommodation of steric bulk. For drug development professionals, this theoretical approach serves as a powerful predictive tool, enabling the rational design of more stable, potent, and effective therapeutic agents by leveraging the unique and tunable properties of the cyclopropane scaffold.

References

  • Title: CYCLOPROPANE RING STRAIN Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Conventional strain energy estimates for cyclopropane (eq. 1) and... Source: ResearchGate URL: [Link]

  • Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

  • Title: Ring Strain Energies from ab Initio Calculations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Derivation of Walsh Cyclopropane Molecular Orbitals Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: Coulson and Moffitt's Modification, Sachse Mohr's Theory (Theory of Strainless Rings) Source: Pharmaguideline URL: [Link]

  • Title: Coulson and Moffitt Source: Scribd URL: [Link]

  • Title: Comparing Models for Measuring Ring Strain of Common Cycloalkanes Source: CORE URL: [Link]

  • Title: Calculation of Ring Strain In Cycloalkanes Source: Master Organic Chemistry URL: [Link]

  • Title: DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers Source: ACS Fall 2020 URL: [Link]

  • Title: Walsh Cyclopropane Molecular Orbitals Source: University of Wisconsin-Platteville URL: [Link]

  • Title: Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory Source: Pharmaguideline URL: [Link]

  • Title: The Effect of Substitutents on the Strain Energies of Small Ring Compounds Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions Source: JACS Au URL: [Link]

  • Title: A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules Source: MDPI URL: [Link]

  • Title: 4.6: Cycloalkanes and Ring Strain Source: Chemistry LibreTexts URL: [Link]

  • Title: Ab initio-calculated stress–strain dependences for all stress tensor... Source: ResearchGate URL: [Link]

  • Title: Methyl 1-hydroxy-1-cyclopropane carboxylate Source: PubChem URL: [Link]

  • Title: Ring Strain Energies from ab Initio Calculations (Duplicate) Source: Journal of the American Chemical Society URL: [Link]

  • Title: Bayer's Strain theory - And Its Limitations Source: Slideshare URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]

  • Title: How To Calculate Strain Energy? Source: YouTube URL: [Link]

  • Title: POC II Unit V: Cycloalkane Source: CUTM Courseware URL: [Link]

  • Title: Background of Walsh Cyclopropane Molecular Orbitals Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: Ring Strain and the Structure of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]

  • Title: A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene Source: MDPI URL: [Link]

  • Title: Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate Source: Google Patents URL
  • Title: Density functional theory in chemistry and materials Source: YouTube URL: [Link]

  • Title: Energy methods Source: Massachusetts Institute of Technology URL: [Link]

  • Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: Docentes FCT NOVA URL: [Link]

  • Title: Chemistry Of Cycloalkanes: Baeyer Strain Theory & it's limitations Source: YouTube URL: [Link]

  • Title: Structure and reactivity of the cyclopropane species Source: Wiley Online Library URL: [Link]

  • Title: Elastic Strain Energy Source: University of Notre Dame URL: [Link]

  • Title: The MOs of Cyclopropane Source: YouTube URL: [Link]

  • Title: Explain the postulates and limitations of Bayer's strain theory. Source: Filo URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates (Duplicate) Source: Taylor & Francis Online URL: [Link]

  • Title: The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery Source: Medium URL: [Link]

  • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cycloalkanes Source: SlidePlayer URL: [Link]

  • Title: Non-alkane behavior of cyclopropane and its derivatives Source: ResearchGate URL: [Link]

  • Title: Coulson Moffitt's Model | Bent Bond | Banana Bond Theory Source: YouTube URL: [Link]

Sources

Foundational

"discovery and history of substituted cyclopropane carboxylates"

An In-depth Technical Guide to the Discovery and History of Substituted Cyclopropane Carboxylates Abstract The cyclopropane ring, a motif once considered a chemical curiosity due to its inherent ring strain, has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Cyclopropane Carboxylates

Abstract

The cyclopropane ring, a motif once considered a chemical curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] Its unique stereoelectronic properties—a combination of rigidity, enhanced π-character in its C-C bonds, and the ability to act as a conformationally restricted bioisostere—have made it an invaluable component in drug design.[2] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted cyclopropane carboxylates, a prominent class of these three-membered rings. We will trace their journey from early synthetic challenges to their celebrated role in agrochemicals and pharmaceuticals, detailing the pivotal synthetic methodologies that unlocked their potential. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account but also a deep dive into the causality behind the synthetic strategies and their practical applications.

Early History and the Dawn of Cyclopropanation

The story of the cyclopropane ring begins not with its carboxylates, but with the parent hydrocarbon. Cyclopropane was first synthesized by August Freund in 1882 through an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium.[3][4] For decades, the high reactivity and significant angle strain (27 kcal/mol) of the cyclopropane ring made it a subject of fundamental study rather than a practical building block.[5]

The first forays into synthesizing cyclopropanes from alkenes involved highly reactive and hazardous carbene precursors like diazomethane, often generated photolytically.[5] While effective, the extreme toxicity and explosive nature of diazomethane necessitated the search for safer, more controlled methods, setting the stage for a revolution in cyclopropane synthesis.[5]

Foundational Synthetic Methodologies

The development of practical and reliable methods for constructing the cyclopropane ring was crucial for unlocking the potential of its derivatives, including the carboxylates that would later become vital in various applications.

The Simmons-Smith Reaction: A Paradigm Shift in Safety and Utility

A major breakthrough occurred in 1958 when Howard E. Simmons and Ronald D. Smith of DuPont developed a robust method for cyclopropanation that avoided the perils of diazomethane.[5] The Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (CH₂I₂) to generate an organozinc carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI).[6]

Causality Behind the Innovation: The primary driver for this discovery was the need for a safer alternative to diazomethane.[5] The resulting zinc carbenoid is significantly less reactive and more selective than free methylene carbene, making it a "kinder, gentler" cyclopropanating agent.[5] This increased stability and safety transformed cyclopropane synthesis from a niche, high-risk procedure into a broadly applicable laboratory technique.

A key feature of the Simmons-Smith reaction is its stereospecificity. The reaction proceeds via a concerted, "butterfly-shaped" transition state, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7] Furthermore, the presence of directing groups, such as hydroxyls in allylic alcohols, can control the facial selectivity of the cyclopropanation, a feature that has been extensively exploited in total synthesis.[6][7]

The workflow for a typical Simmons-Smith reaction provides a clear example of a self-validating protocol, from reagent preparation to product formation.

Simmons_Smith_Workflow cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Workup & Purification A Activate Zinc Powder (e.g., with HCl wash) B Prepare Zn-Cu Couple (Treat activated Zn with CuSO₄ soln) A->B Forms reactive surface C Combine Zn-Cu Couple, Alkene Substrate, & Solvent (e.g., Ether) B->C D Add Diiodomethane (CH₂I₂) (Often dropwise to control exotherm) C->D E Reaction Proceeds (Formation of ICH₂ZnI & Cyclopropanation) D->E Typically reflux or room temp F Quench Reaction (e.g., with NH₄Cl soln) E->F G Extract Organic Layer F->G H Purify by Chromatography or Distillation G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: Experimental workflow for a typical Simmons-Smith cyclopropanation.

Transition Metal Catalysis: The Era of Precision

The next great leap in cyclopropane synthesis came with the advent of transition-metal-catalyzed reactions. These methods typically involve the decomposition of a diazo compound, such as ethyl diazoacetate (EDA), by a metal catalyst to form a metal carbene intermediate, which then transfers the carbene to an alkene.[8]

Causality Behind the Innovation: While the Simmons-Smith reaction was a major advance, it is largely limited to the transfer of the parent CH₂ group. Synthesizing substituted cyclopropanes, particularly cyclopropane carboxylates, required a more versatile approach. Transition metal catalysis, using precursors like α-diazoesters, provided a direct and highly efficient route to these valuable structures.[9][10] This methodology offered unprecedented control over reactivity, diastereoselectivity, and, eventually, enantioselectivity.

Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts for this transformation.[8][10] The catalytic cycle provides a clear illustration of the process's efficiency, where the catalyst is regenerated after each turnover.

Rhodium_Catalytic_Cycle Rh_cat Rh₂(L)₄ Complex1 Rh-Diazo Adduct Rh_cat->Complex1 + Diazoacetate Diazo N₂CHCO₂R (Diazoacetate) Diazo->Complex1 Alkene R'HC=CHR'' (Alkene) Product Cyclopropane Carboxylate Alkene->Product N2_gas N₂ (gas) Product->Rh_cat Releases Product Complex1->N2_gas Carbene Rh(II) Carbene L₄Rh=CHCO₂R Complex1->Carbene - N₂ Carbene->Product + Alkene

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Copper-based catalysts have also been instrumental, particularly in the synthesis of the chrysanthemic acid core of pyrethroid insecticides.[11] The development of asymmetric versions of these catalytic systems marked the beginning of modern stereoselective cyclopropanation.

The Rise of Asymmetric Cyclopropanation

For applications in drug development, controlling the absolute stereochemistry of chiral centers is paramount. The synthesis of enantiomerically pure substituted cyclopropane carboxylates became a major goal, leading to the development of asymmetric catalysis.

Causality Behind the Innovation: The demand for single-enantiomer drugs drove the innovation in this field. It was recognized that different enantiomers of a chiral drug could have different potencies, metabolic profiles, or even opposing biological effects. Therefore, methods to selectively synthesize the desired enantiomer were not just an academic challenge but a practical and regulatory necessity.

This was achieved by modifying transition metal catalysts with chiral ligands. The chiral environment created by the ligand around the metal center forces the alkene to approach the metal carbene from a specific face, leading to the preferential formation of one enantiomer of the cyclopropane product.

Catalyst SystemLigand TypeTypical SubstrateAchieved ee (%)Reference Class
Rh₂(S-DOSP)₄ Chiral Dirhodium CarboxylateStyrene + Ethyl Diazoacetate>98%Doyle Catalysts
Cu(I)-BOX Bis(oxazoline)Styrene + t-Butyl Diazoacetateup to 99%Evans/Masamune
Co(II)-Porphyrin Chiral PorphyrinStyrene + Heteroaryl Diazoacetate>99%Zhang Catalysts[12]
Ru(II)-Py-box Pyridine-bis(oxazoline)Styrene + Ethyl Diazoacetate>95%Nishiyama Catalysts[10]

Table 1: Comparison of selected chiral catalyst systems for asymmetric cyclopropanation.

Key Applications: From Fields to Pharmacies

The history of substituted cyclopropane carboxylates is inextricably linked to their profound biological activity.

Pyrethroid Insecticides: A Natural Blueprint

The first major application stemmed from nature. Pyrethrins, a class of esters isolated from chrysanthemum flowers, were identified as potent insecticides with low mammalian toxicity.[13] The active components feature a cyclopropane carboxylic acid core (chrysanthemic acid or pyrethric acid).[14][15]

The instability of natural pyrethrins in light and air limited their agricultural use. This prompted a massive synthetic effort to create more stable analogues, known as pyrethroids .[13][16] These synthetic compounds, such as Permethrin and Deltamethrin, retain the crucial cyclopropane carboxylate moiety and are now among the most widely used insecticides globally.[15] The synthesis of these molecules on an industrial scale was a major driver for the refinement of cyclopropanation technologies.[14][17]

Medicinal Chemistry: The Cyclopropane as a Versatile Bioisostere

In drug development, the cyclopropane ring is valued for its ability to act as a conformationally restricted analogue of other chemical groups.[2][18][19] Its rigid structure can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target receptor and improving potency.[2] The unique electronic nature of the cyclopropane ring can also favorably modulate a drug's metabolic stability, reducing off-target effects and improving its pharmacokinetic profile.[2]

Case Study: Cilastatin A prominent example of a cyclopropane carboxylate derivative in medicine is Cilastatin .[20] Cilastatin is a renal dehydropeptidase inhibitor. This enzyme is responsible for breaking down the powerful carbapenem antibiotic, Imipenem.[20] By co-administering Cilastatin, the metabolic degradation of Imipenem is prevented, prolonging its antibacterial effect.[20] The synthesis of Cilastatin relies on the stereoselective construction of its substituted cyclopropane core, showcasing the practical application of advanced cyclopropanation chemistry in pharmaceuticals.[21][22][23][24]

Standard Experimental Protocol: Asymmetric Cyclopropanation

The following protocol is a representative example of a modern, transition-metal-catalyzed asymmetric cyclopropanation.

Objective: To synthesize ethyl 2-phenylcyclopropane-1-carboxylate with high enantioselectivity.

Materials:

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], [Rh₂(S-PTTL)₄]

  • Styrene, freshly distilled

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Experimental Setup:

  • A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • The flask is charged with the chiral rhodium catalyst [Rh₂(S-PTTL)₄] (0.1 mol%) and anhydrous DCM (20 mL).

  • Freshly distilled styrene (1.0 eq) is added via syringe.

  • A solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM (10 mL) is prepared in a separate flask and loaded into a syringe for use with a syringe pump.

Procedure:

  • The reaction flask containing the catalyst and styrene is stirred at room temperature.

  • The solution of ethyl diazoacetate is added dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump. Causality: Slow addition is critical to maintain a low concentration of the diazo compound, preventing its dimerization and other side reactions, thereby ensuring high efficiency and selectivity.

  • After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature to ensure full consumption of the starting materials.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

Purification and Analysis:

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The crude residue is purified by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent.

  • The resulting product fractions are combined, and the solvent is evaporated to yield the product as a clear oil.

  • The diastereomeric ratio (trans/cis) is determined by ¹H NMR spectroscopy.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Self-Validation: The success of this protocol is validated by achieving high yields (>90%), high diastereoselectivity (typically >95:5 trans:cis), and high enantioselectivity (>95% ee), as confirmed by the analytical methods described.

Conclusion and Future Outlook

The journey of substituted cyclopropane carboxylates from a laboratory curiosity to a pillar of the agrochemical and pharmaceutical industries is a testament to the power of synthetic innovation. Driven by the need for safer reagents, greater efficiency, and precise stereochemical control, methodologies have evolved from hazardous carbene chemistry to sophisticated asymmetric catalysis. The unique and advantageous properties of the cyclopropane ring ensure that it will remain a focus of intense research.[1] Future developments will likely focus on even more sustainable and efficient catalytic systems, including biocatalysis using engineered enzymes, further expanding the synthetic toolbox available to chemists and drug developers.[25]

References

  • Synthesis of cyclopropanes . Organic Chemistry Portal. [Link]

  • Cyclopropanation of Alkenes . Master Organic Chemistry. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications . ResearchGate. [Link]

  • Cyclopropane carboxylic acid and process for their production and use.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators . Bioactive Compounds in Health and Disease. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . ACS Publications - Journal of Medicinal Chemistry. [Link]

  • Process for the preparation of cilastatin.
  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes . NIH Public Access. [Link]

  • Cyclopropane – Knowledge and References . Taylor & Francis Online. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities . Docentes FCT NOVA. [Link]

  • The Synthesis of Pyrethroids . ACS Publications - Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol . PubMed. [Link]

  • Metal-catalyzed cyclopropanations . Wikipedia. [Link]

  • Simmons-Smith Reaction . Organic Chemistry Portal. [Link]

  • Discovery and development of pyrethroid insecticides . NIH Public Access. [Link]

  • Cyclopropane . Wood Library-Museum of Anesthesiology. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds . ResearchGate. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade . NIH Public Access. [Link]

  • Process for the preparation of cilastatin and sodium salt.
  • Asymmetric Cyclopropanation . Wiley-VCH. [Link]

  • Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids . ARKAT USA, Inc. [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical . University of Rochester. [Link]

  • A PROCESS FOR THE PREPARATION OF CILASTATIN SODIUM . WIPO Patentscope. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes . ACS Publications. [Link]

  • Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana . National Institutes of Health. [Link]

  • Cilastatin . PubChem. [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses . Chemical Reviews. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes . NIH Public Access. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design . ACS Omega. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities . ResearchGate. [Link]

  • Synthesis of pyrethroids and pyrethroid-containing compositions.
  • The Simmons-Smith Reaction & Cyclopropanation . YouTube. [Link]

  • Preparation method of cilastatin sodium active pharmaceutical ingredient.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade . ResearchGate. [Link]

  • Pyrethroid . Wikipedia. [Link]

  • Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 . PubMed. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update . MDPI. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS . University of Pennsylvania. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review . National Institutes of Health. [Link]

  • Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent . ACS Publications - Organic Letters. [Link]

  • Recent advances in the synthesis of cyclopropanes . Royal Society of Chemistry. [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Cyclopropane Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The cyclopropane ring, a seemingly simple three-carbon motif, represents a powerhouse of potential in modern drug discovery.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-carbon motif, represents a powerhouse of potential in modern drug discovery.[1][2][3] Its inherent ring strain and rigid conformation grant it unique stereoelectronic properties, making it a valuable bioisostere for moieties like double bonds and a tool for introducing conformational rigidity into flexible molecules.[2][4] Natural and synthetic cyclopropane derivatives have demonstrated a vast spectrum of biological activities, including antitumor, antiviral, antimicrobial, and enzyme-inhibiting properties.[5][6] This guide provides a comprehensive framework for designing and executing a robust biological activity screening cascade for novel cyclopropane libraries, moving from initial broad-based assays to focused hit validation and early safety profiling. The emphasis here is not merely on procedural steps but on the strategic rationale that underpins a successful screening campaign.

Part 1: The Strategic Blueprint for Screening Cyclopropane Libraries

A successful screening campaign is not a linear path but a branching decision tree. The goal is to efficiently identify promising candidates while deprioritizing compounds with undesirable properties, such as non-specific cytotoxicity or poor metabolic stability, as early as possible. This "fail early, fail cheap" philosophy is paramount. The overall strategy involves a tiered approach, beginning with high-throughput primary screens to cast a wide net, followed by more complex secondary and mechanistic assays to confirm and characterize the initial "hits."

The following workflow diagram illustrates a typical screening cascade for a novel cyclopropane library.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Pre-Lead Optimization Compound_Library Novel Cyclopropane Derivative Library Primary_Screening Parallel Primary Screens (High-Throughput) Compound_Library->Primary_Screening Cytotoxicity General Cytotoxicity (e.g., MTT, LDH) Primary_Screening->Cytotoxicity Anticancer Focus Antimicrobial Antimicrobial Activity (e.g., MIC Assay) Primary_Screening->Antimicrobial Anti-infective Focus Target_Based Target-Based Assay (e.g., Enzyme Inhibition) Primary_Screening->Target_Based Hypothesis-Driven Hit_ID Hit Identification & Triage (Potency & Selectivity) Cytotoxicity->Hit_ID Antimicrobial->Hit_ID Target_Based->Hit_ID Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_ID->Dose_Response Secondary_Assays Secondary / Orthogonal Assays (Confirm On-Target Activity) Dose_Response->Secondary_Assays MoA Mechanism of Action (MoA) Studies Secondary_Assays->MoA ADME_Tox Early ADME-Tox Profiling (Metabolic Stability, hERG, etc.) MoA->ADME_Tox Lead_Candidate Prioritized Lead Candidate(s) ADME_Tox->Lead_Candidate COX2_Pathway AA Arachidonic Acid (from membrane) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Cyclopropane COX-2 Inhibitor Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 enzymatic pathway and the site of action for a competitive inhibitor.

Part 3: Early ADME-Tox Profiling

In modern drug discovery, assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of hits should occur in parallel with hit-to-lead activities, not after. [7][8][9]Poor pharmacokinetic or safety profiles are a major cause of late-stage drug attrition. [10] Key Early ADME-Tox Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. This predicts how quickly the drug will be cleared from the body.

  • CYP450 Inhibition: Assessing whether the compound inhibits major cytochrome P450 enzymes (e.g., CYP3A4, 2D6), which is a primary cause of drug-drug interactions. [7]* Plasma Protein Binding: Measuring the extent to which a compound binds to plasma proteins like albumin. High binding can reduce the amount of free drug available to act on its target.

  • hERG Channel Assay: An early safety screen to assess the risk of cardiotoxicity, a common reason for drug withdrawal.

Table 2: Hypothetical Screening Data Summary

Compound IDStructure (Schematic)Primary Screen (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)Microsomal Stability (% remaining @ 30 min)Hit Priority
CPD-001 ⌬-Aryl-R10.8 (Antiviral)> 100> 12575%High
CPD-002 ⌬-Hetero-R25.2 (Antiviral)152.98%Low
CPD-003 ⌬-Aryl-R21.1 (Anticancer)1.51.445%Medium
CPD-004 ⌬-Alkyl-R1> 50 (Inactive)> 100N/A92%Deprioritized

This table illustrates how multi-parameter data is used to prioritize hits. CPD-001 is a high-priority hit due to its high potency, low cytotoxicity (high selectivity index), and good metabolic stability.

Conclusion

The biological screening of novel cyclopropane derivatives is a multifaceted process that requires a strategic, integrated approach. By combining mechanistically diverse primary screens—such as cytotoxicity, antimicrobial, and target-based assays—with early-stage ADME-Tox profiling, researchers can efficiently navigate the complexities of drug discovery. The key to success lies in understanding the causal relationships behind experimental choices: using broad assays to identify activity, orthogonal assays to confirm it, and safety assays to eliminate liabilities. This structured, data-driven methodology maximizes the probability of identifying and advancing cyclopropane derivatives with true therapeutic potential from a promising chemical scaffold into a viable lead candidate.

References

  • Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: Docentes FCT NOVA URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: MDPI URL: [Link]

  • Title: Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide Source: PubMed Central URL: [Link]

  • Title: Methods of screening for antimicrobial compounds Source: Google Patents URL
  • Title: Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies Source: ACS Publications URL: [Link]

  • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: BJOC - Cyclopropanes and cyclopropenes: synthesis and applications Source: Beilstein Journals URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: MDPI URL: [Link]

  • Title: Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors Source: MDPI URL: [Link]

  • Title: An overview of cyclopropenone derivatives as promising bioactive molecules Source: PubMed URL: [Link]

  • Title: Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor Source: PubMed URL: [Link]

  • Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: ResearchGate URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure Source: ResearchGate URL: [Link]

  • Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacokinetics and its role in small molecule drug discovery research Source: PubMed URL: [Link]

  • Title: Screening for human ADME/Tox drug properties in drug discovery Source: PubMed URL: [Link]

Sources

Foundational

A Guide to the Pharmacological Significance of the 3-Hydroxyphenyl Moiety

Abstract The 3-hydroxyphenyl moiety, a key structural feature in numerous physiologically active compounds, serves as a critical pharmacophore that dictates the interaction of these molecules with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-hydroxyphenyl moiety, a key structural feature in numerous physiologically active compounds, serves as a critical pharmacophore that dictates the interaction of these molecules with a wide array of biological targets. Its distinct electronic and steric properties, conferred by the hydroxyl group at the meta-position of the phenyl ring, facilitate crucial binding interactions, such as hydrogen bonding, which are fundamental to the pharmacological efficacy of many drugs. This guide explores the multifaceted role of the 3-hydroxyphenyl group in medicinal chemistry. It offers an in-depth analysis of its contribution to the mechanism of action of several major drug classes, including opioid analgesics, adrenergic agents, and acetylcholinesterase inhibitors. Furthermore, this document delves into the metabolic pathways affecting this moiety and presents standardized experimental protocols for the evaluation of compounds bearing this functional group.

Introduction: The Chemical and Biological Importance of the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is an aromatic hydrocarbon structure that is vital for improving a drug's ability to bind to and interact with receptors.[1] The hydroxyl (-OH) group, a hydrogen bonded to an oxygen atom, is one of the most prevalent functional groups in drug molecules and natural products.[2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its impact on molecular polarity and conformation, makes it a cornerstone of rational drug design.[2] When positioned on a phenyl ring, the hydroxyl group's location significantly influences the molecule's chemical properties and its subsequent pharmacological activity.

The meta position (position 3) of the hydroxyl group on the phenyl ring creates a unique electronic and spatial arrangement that is particularly favorable for interaction with a variety of biological receptors. This guide will elucidate the principles that make this specific moiety a recurring theme in successful therapeutic agents.

The 3-Hydroxyphenyl Moiety as a Pivotal Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 3-hydroxyphenyl moiety frequently serves as a core component of the pharmacophore in many drug classes due to its capacity to form key interactions within the binding sites of target proteins.

Role in Receptor Binding

The phenolic hydroxyl group is a potent hydrogen bond donor and a weaker hydrogen bond acceptor. This dual capability allows it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine, which are commonly found in the binding pockets of receptors and enzymes. Molecular dynamics simulations have shown that the addition of hydroxyl groups to a phenyl ring has a significant effect on the ligand-protein binding energy.[3][4] For instance, the hydroxyl group on a phenol ring can form hydrogen bonds with glutamate and arginine residues within a receptor's ligand-binding domain.[4]

Influence on Physicochemical Properties

The introduction of a hydroxyl group generally decreases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[2] While this may sometimes reduce passive diffusion across biological membranes, it can also enhance selectivity and reduce off-target effects by favoring interactions with specific polar residues in the target protein.[2]

Case Studies: The 3-Hydroxyphenyl Moiety in Action

To fully appreciate the pharmacological relevance of the 3-hydroxyphenyl group, it is instructive to examine its role in specific, clinically significant drugs.

Opioid Analgesics: The Morphine Archetype

The structure of morphine, a potent opioid analgesic, provides a classic example of the importance of the 3-hydroxyphenyl moiety. The phenolic hydroxyl group at position 3 is considered essential for its analgesic activity.

  • Mechanism of Action: Morphine exerts its effects by binding to and activating µ-opioid receptors in the central nervous system.[5] The 3-hydroxyl group forms a critical hydrogen bond with a histidine residue in the binding pocket of the µ-opioid receptor. This interaction is a key anchor point that helps to correctly orient the rest of the molecule within the receptor, leading to receptor activation and the subsequent analgesic effect. The tertiary amine group in morphine is also crucial for its interaction with the mu-opioid receptor.[5]

The following diagram illustrates the simplified signaling pathway initiated by morphine binding to the µ-opioid receptor.

G Morphine Morphine (3-Hydroxyphenyl Moiety) MOR µ-Opioid Receptor (GPCR) Morphine->MOR Binds & Activates Gi Gi Protein (α, βγ subunits) MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Production ↓ Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Morphine's activation of the µ-opioid receptor.

Adrenergic Agents: Phenylephrine

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a nasal decongestant and a vasopressor.[6][7][8][9] Its structure features a 3-hydroxyphenyl group that is vital for its selective action.

  • Mechanism of Action: Phenylephrine mimics the action of endogenous catecholamines like norepinephrine by binding to and activating α1-adrenergic receptors on vascular smooth muscle.[9] The 3-hydroxyl group is crucial for its agonist activity at these receptors, participating in hydrogen bonding interactions that stabilize the active conformation of the receptor. This leads to vasoconstriction, which reduces nasal swelling and increases blood pressure.[9]

Acetylcholinesterase Inhibitors: Rivastigmine Metabolite

While rivastigmine itself does not contain a 3-hydroxyphenyl group, its active metabolite, NAP226-90, does. Rivastigmine is used to treat dementia associated with Alzheimer's and Parkinson's diseases.[10]

  • Mechanism of Action: Acetylcholinesterase (AChE) inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[10] The active metabolite of rivastigmine, which possesses a 3-hydroxyphenyl moiety, acts as a carbamate-based inhibitor of both acetylcholinesterase and butyrylcholinesterase.[10] The hydroxyl group contributes to the binding affinity within the active site of the enzyme, facilitating the carbamylation of a serine residue, which temporarily inactivates the enzyme.

Metabolic Fate of the 3-Hydroxyphenyl Moiety

The phenolic hydroxyl group is a primary site for metabolic transformations, primarily through phase II conjugation reactions.

  • Glucuronidation and Sulfation: The most common metabolic pathways for phenols are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). These reactions attach a large, polar glucuronic acid or sulfate group to the hydroxyl moiety, respectively. This increases the water solubility of the compound, facilitating its renal excretion.

  • Pharmacological Implications: In most cases, glucuronidation or sulfation leads to pharmacologically inactive metabolites. However, in some instances, these conjugates can be active or may be cleaved by enzymes in specific tissues to regenerate the active parent drug. The metabolic conversion of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) to their catechol analogs is important to consider.[11]

The following diagram outlines the primary metabolic pathways for a generic drug containing a 3-hydroxyphenyl moiety.

G Drug Drug with 3-Hydroxyphenyl Moiety UGT UGT Enzymes Drug->UGT SULT SULT Enzymes Drug->SULT Glucuronide Glucuronide Conjugate (Inactive, Excreted) Sulfate Sulfate Conjugate (Inactive, Excreted) UGT->Glucuronide Glucuronidation SULT->Sulfate Sulfation

Caption: Phase II metabolism of the 3-hydroxyphenyl moiety.

Experimental Workflows for Characterization

Evaluating the pharmacological relevance of a 3-hydroxyphenyl moiety in a novel compound requires a systematic approach employing a battery of in vitro assays.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for its target receptor.

Protocol: Radioligand Competition Binding Assay

  • Preparation:

    • Prepare cell membranes expressing the target receptor (e.g., µ-opioid receptor).

    • Select a suitable radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) with high affinity and specificity.

    • Prepare a series of dilutions of the test compound (containing the 3-hydroxyphenyl moiety).

  • Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-labeled ligand).

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the compound upon binding to its target, determining whether it is an agonist, antagonist, or inverse agonist.

Protocol: cAMP Accumulation Assay for Gi-Coupled Receptors

  • Cell Culture:

    • Use a cell line stably expressing the Gi-coupled receptor of interest (e.g., CHO-µ-opioid receptor cells).

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For agonists, the curve will show a dose-dependent decrease in forskolin-stimulated cAMP levels. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonists, perform the assay in the presence of a known agonist and observe a rightward shift in the agonist's dose-response curve.

Data Interpretation and Presentation

Clear and concise presentation of quantitative data is essential for comparing the activity of different compounds.

Table 1: Pharmacological Profile of Opioid Compounds

CompoundMoiety at Position 3µ-Opioid Receptor Binding Affinity (Ki, nM)Functional Activity (cAMP Assay, EC₅₀, nM)
Morphine3-OH1.245 (Agonist)
Codeine3-OCH₃250850 (Weak Agonist)
Heroin3-OCOCH₃0.815 (Agonist, prodrug)

Data are hypothetical and for illustrative purposes.

The table clearly demonstrates the superior binding affinity and functional potency of morphine, with its free 3-hydroxyl group, compared to codeine, where the hydroxyl is methylated.

Conclusion and Future Directions

The 3-hydroxyphenyl moiety is an undeniably powerful tool in the medicinal chemist's arsenal. Its ability to form critical hydrogen bonding interactions has been leveraged to design highly potent and selective drugs across a wide range of therapeutic areas. Understanding the structure-activity relationships, as highlighted in the case studies of morphine, phenylephrine, and rivastigmine, provides a rational basis for the future design of novel therapeutics.

Future research should continue to explore the subtle influences of the 3-hydroxyphenyl group on drug-receptor interactions, including its role in receptor subtype selectivity and its impact on the kinetics of binding. Furthermore, a deeper understanding of its metabolic profile will be crucial for designing drugs with improved pharmacokinetic properties and reduced potential for drug-drug interactions. The continued application of computational modeling and advanced in vitro screening techniques will undoubtedly uncover new opportunities to exploit the unique properties of this invaluable pharmacophore.

References

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Microbiota-Derived Metabolites Associated with Oats and Bran Attenuate Inflammation and Oxidative Stress via the Keap1-Nrf2 Pathway in Zebrafish. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Sygnature Discovery. Retrieved January 22, 2026, from [Link]

  • Semaglutide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Paracetamol. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Malone, T., et al. (1998). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. Retrieved January 22, 2026, from [Link]

  • Opioid Analgesics. (n.d.). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Retrieved January 22, 2026, from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Starovoytov, O. N., et al. (2014). Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding. PubMed. Retrieved January 22, 2026, from [Link]

  • Phenylephrine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Phenylephrine. (n.d.). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation. (n.d.). Vedantu. Retrieved January 22, 2026, from [Link]

  • Resolved 3-(3-Hydroxyphenyl)-N-n-propylpiperidine and its analogs: central dopamine receptor activity. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • O'Connor, S. E., & Woodward, D. J. (1988). Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics. PubMed. Retrieved January 22, 2026, from [Link]

  • Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • The Chemical Structure and Clinical Significance of Phenolic Compounds. (n.d.). International Journal of Health & Medical Research. Retrieved January 22, 2026, from [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (n.d.). Herald Scholarly Open Access. Retrieved January 22, 2026, from [Link]

  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]

  • Hydroxyphenyl: Significance and symbolism. (n.d.). Retrieved January 22, 2026, from [Link]

  • Phenolic compounds: structures and activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review). (n.d.). Spandidos Publications. Retrieved January 22, 2026, from [Link]

  • Where to find a valid protocol for measuring Total phenol compounds in plant leaves? (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Opioid Pharmacology. (n.d.). Pain Physician. Retrieved January 22, 2026, from [Link]

  • Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. Retrieved January 22, 2026, from [Link]

  • Hansch, C., et al. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. PubMed. Retrieved January 22, 2026, from [Link]

  • Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Phenylephrine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Test for Phenolic Group. (n.d.). CUTM Courseware. Retrieved January 22, 2026, from [Link]

  • How Does The Chemical Structure Of Morphine Affect Its Analgesic Properties? (n.d.). IOSR Journal. Retrieved January 22, 2026, from [Link]

  • What is the mechanism of Phenylephrine Hydrochloride? (n.d.). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Receptor binding characteristics of the endocrine disruptor bisphenol A for the human nuclear estrogen-related receptor gamma. Chief and corroborative hydrogen bonds of the bisphenol A phenol-hydroxyl group with Arg316 and Glu275 residues. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Phenylephrine. (n.d.). YouTube. Retrieved January 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate in Medicinal Chemistry

Introduction: The Strategic Value of the Phenylcyclopropane Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a powerful design element. Its inherent strain a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenylcyclopropane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a powerful design element. Its inherent strain and unique electronic properties confer a rigid conformation that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. When incorporated into a phenylcyclopropane scaffold, these advantages are coupled with the versatile chemistry of the aromatic ring, offering multiple vectors for structural elaboration.

This guide focuses on a particularly valuable building block: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate . The strategic placement of the phenolic hydroxyl group at the meta position and the methyl ester provide two orthogonal handles for chemical modification. This dual functionality makes it an exceptionally useful scaffold for creating diverse libraries of compounds, particularly in the burgeoning field of targeted protein degradation as a core component of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase, and the 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate scaffold offers an excellent starting point for linker synthesis.[1]

This document provides a comprehensive overview of the synthesis of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate and detailed protocols for its subsequent modification, empowering researchers to leverage this versatile building block in their drug discovery programs.

Synthesis of the Core Scaffold: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

The synthesis of the title compound can be efficiently achieved through a rhodium-catalyzed cyclopropanation reaction. This method is highly effective for the formation of cyclopropane rings from alkenes and diazo compounds.[4][5] The proposed synthetic route starts from commercially available 3-hydroxystyrene and methyl diazoacetate.

Proposed Synthetic Pathway

Synthesis_Pathway 3-hydroxystyrene 3-Hydroxystyrene Reaction Cyclopropanation 3-hydroxystyrene->Reaction MDA Methyl Diazoacetate (N2CHCO2Me) MDA->Reaction Rh_catalyst Rh2(OAc)4 Rh_catalyst->Reaction Target Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate Reaction->Target caption Proposed synthesis of the target compound.

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

Causality: This protocol utilizes a rhodium(II) acetate dimer catalyzed reaction, which is known to efficiently generate a rhodium carbene intermediate from methyl diazoacetate.[5] This intermediate then reacts with the electron-rich double bond of 3-hydroxystyrene in a concerted fashion to form the cyclopropane ring with good stereoselectivity.[4][6] Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and the catalyst. The slow addition of methyl diazoacetate is crucial to maintain a low concentration of the highly reactive diazo compound, thus minimizing side reactions.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
3-Hydroxystyrene620-21-3120.15 g/mol 1.0 eq
Rhodium(II) acetate dimer15956-28-2442.11 g/mol 0.5 mol%
Methyl diazoacetate6832-15-1100.08 g/mol 1.2 eq
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄7487-88-9120.37 g/mol -

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxystyrene (1.0 eq) and rhodium(II) acetate dimer (0.005 eq).

  • Dissolve the mixture in anhydrous dichloromethane.

  • Prepare a solution of methyl diazoacetate (1.2 eq) in anhydrous dichloromethane in a syringe.

  • Add the methyl diazoacetate solution to the reaction mixture dropwise over 2-3 hours at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a few drops of acetic acid to decompose any remaining diazo compound.

  • Dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

Downstream Modifications: Expanding Chemical Diversity

The synthesized scaffold offers two primary points for diversification: the phenolic hydroxyl group and the methyl ester. The following protocols detail key transformations at these positions.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated under Williamson ether synthesis conditions.[7][8] This reaction allows for the introduction of a wide variety of side chains, which is particularly useful for attaching the scaffold to other molecular fragments, such as the E3 ligase-binding moiety in a PROTAC.

O_Alkylation Start Methyl 1-(3-hydroxyphenyl) cyclopropane-1-carboxylate Product Methyl 1-(3-(alkoxy)phenyl) cyclopropane-1-carboxylate Start->Product Williamson Ether Synthesis Reagents Alkyl Halide (R-X) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile) Reagents->Product caption General workflow for O-alkylation.

Caption: General workflow for O-alkylation.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Causality: This protocol employs a base (potassium carbonate or cesium carbonate) to deprotonate the weakly acidic phenolic hydroxyl group, forming a phenoxide intermediate.[8] This nucleophilic phenoxide then attacks an alkyl halide in an Sₙ2 reaction to form the ether linkage.[9] DMF or acetonitrile are suitable polar aprotic solvents that facilitate this type of reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate--1.0 eq
Alkyl halide (e.g., ethyl bromide)74-96-4108.97 g/mol 1.1-1.5 eq
Potassium carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0-3.0 eq
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Ethyl acetate141-78-688.11 g/mol -
Water7732-18-518.02 g/mol -

Procedure:

  • To a solution of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for subsequent amide bond formation.[10][11]

Protocol 3: Base-Catalyzed Ester Hydrolysis

Causality: This protocol uses a strong base, such as lithium hydroxide or sodium hydroxide, to hydrolyze the sterically hindered methyl ester.[12][13][14] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate and methanol. The reaction is driven to completion by the formation of the stable carboxylate salt.[11] A mixture of THF and water is used to ensure the solubility of both the ester and the hydroxide salt.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate--1.0 eq
Lithium hydroxide (LiOH)1310-65-223.95 g/mol 2.0-5.0 eq
Tetrahydrofuran (THF)109-99-972.11 g/mol -
Water7732-18-518.02 g/mol -
1M Hydrochloric acid (HCl)7647-01-036.46 g/mol -
Ethyl acetate141-78-688.11 g/mol -

Procedure:

  • Dissolve Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. The product may be used in the next step without further purification if desired.

Amide Bond Formation

The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, which are prevalent in many drug molecules.[15][16]

Amide_Coupling Carboxylic_Acid 1-(3-hydroxyphenyl)cyclopropane -1-carboxylic acid Reaction Amide Coupling Carboxylic_Acid->Reaction Amine Amine (R-NH2) Amine->Reaction Coupling_Reagents e.g., EDC, HOBt, HATU Coupling_Reagents->Reaction Amide_Product N-substituted 1-(3-hydroxyphenyl) cyclopropane-1-carboxamide Reaction->Amide_Product caption Amide bond formation workflow.

Caption: Amide bond formation workflow.

Protocol 4: EDC/HOBt Mediated Amide Coupling

Causality: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid.[16] Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization if chiral amines are used.[17] The activated carboxylic acid then reacts with the amine to form the stable amide bond. A tertiary amine base like diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and to facilitate the reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid--1.0 eq
Amine (R-NH₂)--1.0-1.2 eq
EDC·HCl25952-53-8191.70 g/mol 1.2-1.5 eq
HOBt2592-95-2135.12 g/mol 1.2-1.5 eq
DIPEA7087-68-5129.24 g/mol 2.0-3.0 eq
Dichloromethane (DCM) or DMF--Anhydrous

Procedure:

  • To a solution of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups allow for the rapid generation of diverse compound libraries. The protocols provided herein offer a robust starting point for researchers to explore the chemical space around this promising scaffold, with significant potential for applications in targeted protein degradation and other areas of drug discovery.

References

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (URL: [Link])

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid | Journal of the American Chemical Society. (URL: [Link])

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (URL: [Link])

  • The Synthesis of Sterically Hindered Amides - ResearchGate. (URL: [Link])

  • Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes | Request PDF - ResearchGate. (URL: [Link])

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (URL: [Link])

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])

  • Streamlining the design of PROTACs® and PROTAC linkers - The Royal Society of Chemistry. (URL: [Link])

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes | Organic Letters - ACS Publications. (URL: [Link])

  • Fig. 1. Pharmaceutical drugs in the market with 1-Phenylcyclopropane... - ResearchGate. (URL: [Link])

  • Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C) - YouTube. (URL: [Link])

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (URL: [Link])

  • Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions. (URL: https://www.sciencediscussions.com/post/mechanisms-of-ester-hydrolysis-ref-jerry-march-advanced-organic-chemistry)
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. (URL: [Link])

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters. (URL: [Link])

  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts - University of Rochester. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • PROTACs & Molecular Glues - SYNthesis med chem. (URL: [Link])

  • Metal-catalyzed cyclopropanations - Wikipedia. (URL: [Link])

  • (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. (URL: [Link])

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (URL: [Link])

  • Enantio- And Diastereocontrol in Intermolecular Cyclopropanation Reaction of Styrene Catalyzed by dirhodium(II) Complexes With Bulky Ortho-Metalated Aryl Phosphines - PubMed. (URL: [Link])

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate as a Versatile Scaffold in Drug Design

Abstract The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic agents. This guide details the strategic application of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic agents. This guide details the strategic application of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate as a pivotal building block in contemporary drug design. The rigid, three-dimensional nature of the cyclopropane ring, combined with the hydrogen-bonding capabilities of the meta-hydroxyl group on the phenyl ring, presents a compelling scaffold for library synthesis. We provide a comprehensive overview of its synthetic route, protocols for derivatization, and strategic guidance for its deployment in drug discovery campaigns targeting a range of biological entities, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.

Introduction: The Strategic Value of the 1-Arylcyclopropane Scaffold

The cyclopropane ring is a highly valuable motif in drug discovery, prized for its ability to impart conformational rigidity and metabolic stability to a molecule.[1][2] Its unique electronic properties and three-dimensional geometry can lead to enhanced binding affinity and selectivity for biological targets.[3][4] When appended with an aryl group, as in the case of 1-arylcyclopropanes, the resulting scaffold serves as a versatile starting point for exploring chemical space.

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, the subject of this guide, incorporates two key pharmacophoric elements:

  • The 1-Arylcyclopropane Core: This rigid unit helps to lock in a specific conformation, reducing the entropic penalty upon binding to a target protein. The cyclopropyl group can also act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, offering a strategy to modulate physicochemical properties and overcome metabolic liabilities.[5]

  • The 3-Hydroxyphenyl Moiety: The phenolic hydroxyl group at the meta position is a well-established hydrogen bond donor and acceptor, capable of forming crucial interactions with the active sites of various biological targets. Its presence offers a handle for further chemical modification or can be a key interacting element in a pharmacophore.

The strategic combination of these features makes Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate an attractive starting point for the design of novel therapeutics across multiple disease areas, including oncology, inflammation, and neuroscience.[6]

Synthesis of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

The synthesis of the title compound can be achieved through a reliable and scalable multi-step process, starting from commercially available (3-hydroxyphenyl)acetonitrile. The following protocol is adapted from established methods for the synthesis of analogous 1-phenylcyclopropane carboxylic acids.[6]

Diagram of the Synthetic Workflow

Synthetic Workflow Synthetic Pathway to the Core Scaffold A (3-Hydroxyphenyl)acetonitrile B 1-(3-Hydroxyphenyl)cyclopropane-1-carbonitrile A->B 1,2-Dibromoethane, NaOH, TBAB C 1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid B->C aq. HCl, Heat D Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate C->D Methanol, H2SO4 (cat.)

Caption: A three-step synthetic route to the target scaffold.

Protocol 2.1: Synthesis of 1-(3-Hydroxyphenyl)cyclopropane-1-carbonitrile

This step involves the cyclopropanation of the starting material via α-alkylation.

Materials:

  • (3-Hydroxyphenyl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a solution of (3-hydroxyphenyl)acetonitrile (1.0 eq) in water, add NaOH (2.0 eq) and TBAB (0.1 eq).

  • Heat the mixture to 60°C with vigorous stirring.

  • Add 1,2-dibromoethane (1.5 eq) dropwise over 30 minutes.

  • Maintain the reaction at 60°C for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-hydroxyphenyl)cyclopropane-1-carbonitrile.

Protocol 2.2: Synthesis of 1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid

This step involves the hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 1-(3-Hydroxyphenyl)cyclopropane-1-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • Suspend 1-(3-hydroxyphenyl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Protocol 2.3: Synthesis of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

This final step is a standard Fischer esterification.

Materials:

  • 1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

Application in Drug Design: Library Development

The true utility of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate lies in its potential for derivatization to generate a library of diverse compounds for biological screening. The two primary handles for modification are the methyl ester and the phenolic hydroxyl group.

Diagram of Derivatization Strategies

Derivatization Strategies Library Generation from the Core Scaffold Core Methyl 1-(3-hydroxyphenyl) cyclopropane-1-carboxylate Ether Ether Library Core->Ether Alkyl Halide, Base (e.g., K2CO3) Hydrolysis 1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid Core->Hydrolysis LiOH, THF/H2O Amide Amide Library Hydrolysis->Amide Amine, Coupling Agent (e.g., HATU)

Caption: Key derivatization pathways for library synthesis.

Protocol 3.1: Amide Library Synthesis via Hydrolysis and Amide Coupling

This is a robust method to introduce a wide variety of substituents.

Step A: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the carboxylic acid product with ethyl acetate, dry, and concentrate to yield 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Step B: Amide Coupling

  • Dissolve the carboxylic acid from Step A (1.0 eq) in a suitable solvent such as DMF.

  • Add a primary or secondary amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).[6]

  • Stir the reaction at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC.

Table 1: Representative Amide Coupling Reagents

Coupling ReagentActivating AgentCommon AdditiveNotes
HATU Uronium/Aminium saltDIPEA, Et₃NHigh efficiency, low racemization.
EDC/HOBt CarbodiimideHOBtCost-effective, widely used.
T3P Phosphonic anhydridePyridine, Et₃NGood for sterically hindered substrates.
SOCl₂ Thionyl chloridePyridineForms acyl chloride in situ, highly reactive.
Protocol 3.2: Ether Library Synthesis

Alkylation of the phenolic hydroxyl group can be used to explore the hydrophobic pocket of a binding site.

Procedure:

  • Dissolve Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (1.0 eq) in a polar aprotic solvent like acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add an alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq).

  • Heat the reaction to 60-80°C and stir for 4-12 hours.

  • Filter off the base, concentrate the filtrate, and partition between water and ethyl acetate.

  • Wash, dry, and concentrate the organic layer. Purify by column chromatography.

Biological Evaluation: Screening Strategies

Given the structural features of the synthesized library, a tiered screening approach is recommended.

Primary Screening: Target-Agnostic and Target-Based Assays
  • Phenotypic Screening: For a broad initial assessment, screen the library in cell-based assays relevant to specific disease areas. For example, anti-proliferative assays against a panel of cancer cell lines (e.g., U937, MCF7, HCT116) can identify compounds with potential anti-cancer activity.[6]

  • Target-Based Screening: If there is a hypothesized target class, direct screening is more efficient. The 3-hydroxyphenyl moiety suggests potential interactions with:

    • GPCRs: Many GPCRs have binding pockets that accommodate phenolic ligands.[7][8]

    • Kinases: The hydroxyl group can act as a hydrogen bond donor/acceptor in the hinge region.

    • Proteases: Phenolic groups can interact with active site residues.

Protocol 4.1: GPCR Functional Assay (Calcium Flux)

This protocol is suitable for screening compounds against Gq-coupled GPCRs.[9]

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds and a known agonist.

Procedure:

  • Plate the cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Use a fluorescent plate reader (e.g., FLIPR) to measure the baseline fluorescence.

  • Add the test compounds to the wells and immediately measure the change in fluorescence over time.

  • After a set period, add a known agonist to determine if the test compounds act as antagonists.

  • Analyze the data to determine agonist or antagonist activity and calculate EC₅₀ or IC₅₀ values.

Table 2: Common Readouts for GPCR Assays

GPCR SubtypeSecond MessengerAssay Readout
Gs-coupled cAMP increaseHTRF, Luminescence
Gi-coupled cAMP decreaseHTRF, Luminescence
Gq-coupled IP₃/Calcium increaseFluorescence (Calcium flux)
Universal β-arrestin recruitmentEnzyme complementation, BRET/FRET

Conclusion

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate is a high-potential scaffold for the generation of novel, drug-like molecules. Its synthesis is accessible through established chemical transformations. The presence of two distinct functional groups allows for the creation of diverse chemical libraries through robust derivatization protocols. A systematic biological evaluation of these libraries against relevant targets, such as GPCRs and kinases, is a promising strategy for the discovery of new therapeutic agents.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 2021. Available at: [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 2017. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. Available at: [Link]

  • Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. Google Patents, 1971.
  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State News, 2023. Available at: [Link]

  • GPCR-targeted Assay. ProBio CDMO. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 2024. Available at: [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents, 2016.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, 2016. Available at: [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 2018. Available at: [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry, 2021. Available at: [Link]

  • Gαq GPCR assays. ION Biosciences. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 2005. Available at: [Link]

  • GPCRs & Ion Channels. Jubilant Biosys. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]

  • Appreciating the potential for GPCR crosstalk with ion channels. Progress in Molecular Biology and Translational Science, 2023. Available at: [Link]

Sources

Method

Application Note: High-Resolution Chiral Separation of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate Enantiomers by HPLC

Abstract This application note presents a detailed protocol for the successful chiral separation of the enantiomers of methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, a key intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the successful chiral separation of the enantiomers of methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The method utilizes high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), demonstrating excellent resolution and peak symmetry. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the enantiomeric purity assessment of this and structurally related compounds.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical aspect of drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the development of stereoselective analytical methods to control the enantiomeric purity of chiral drugs and intermediates.[1] The title compound, methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, possesses a stereogenic center at the C1 position of the cyclopropane ring, making its enantioselective analysis crucial for ensuring the quality and safety of downstream APIs.

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most powerful and widely used technique for the separation of enantiomers.[1] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including those with cyclic structures.[2] The chiral recognition mechanism on these phases is a complex interplay of various interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which collectively create a transient diastereomeric complex between the analyte and the CSP.[3]

This application note details a normal-phase HPLC method developed for the baseline separation of the (R)- and (S)-enantiomers of methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate using a cellulose tris(3,5-dimethylphenylcarbamate) based column. The causality behind the selection of the stationary phase, mobile phase, and other chromatographic parameters is discussed to provide a comprehensive understanding of the method development process.

Materials and Methods

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chiral Stationary Phase: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Chemicals and Solvents:

    • Racemic methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (≥98% purity).

    • n-Hexane (HPLC grade).

    • 2-Propanol (IPA) (HPLC grade).

    • Trifluoroacetic acid (TFA) (HPLC grade).

  • Sample Preparation: A stock solution of racemic methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate was prepared in the mobile phase at a concentration of 1.0 mg/mL. This was further diluted to a working concentration of 0.1 mg/mL for analysis.

Chromatographic Conditions

The selection of a normal-phase method was based on the successful separation of similar cyclopropane derivatives reported in the literature.[4] The non-polar nature of the hexane-based mobile phase enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the polar carbamate groups on the CSP, which are crucial for chiral recognition.[5] An acidic modifier, TFA, is incorporated at a low concentration to suppress any potential ionization of the phenolic hydroxyl group and to improve peak shape.[6]

ParameterCondition
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes
Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Racemic Analyte prep2 Dissolve in Mobile Phase (1.0 mg/mL Stock) prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 hplc_inj Inject 10 µL prep3->hplc_inj hplc_sep Isocratic Elution on Chiralcel® OD-H hplc_inj->hplc_sep hplc_det DAD Detection at 275 nm hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq data_int Peak Integration data_acq->data_int data_rep Calculate Resolution (Rs) and Enantiomeric Excess (%ee) data_int->data_rep chiral_recognition cluster_csp Chiral Stationary Phase (Cellulose tris(3,5-dimethylphenylcarbamate)) cluster_analyte Analyte Enantiomer csp Carbamate Group (C=O, N-H) Phenyl Group Chiral Groove analyte Hydroxyl Group (-OH) Phenyl Ring Ester Group (C=O) analyte:f0->csp:f0 Hydrogen Bonding analyte:f1->csp:f1 π-π Stacking analyte:f2->csp:f0 Hydrogen Bonding analyte->csp:f2 Steric Fit/Inclusion

Caption: Proposed chiral recognition mechanism.

The differential stability of the diastereomeric complexes formed by the two enantiomers results in different retention times, leading to their separation. The enantiomer that can form a more stable, three-point interaction with the CSP will be retained longer on the column. [7]The use of a non-polar mobile phase minimizes competition for the polar interaction sites on the CSP, thereby maximizing the enantioselectivity. [8]

Conclusion

This application note describes a robust and efficient normal-phase HPLC method for the chiral separation of methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate enantiomers. The use of a Chiralcel® OD-H column with a mobile phase of n-hexane, 2-propanol, and trifluoroacetic acid provides excellent resolution and peak shape. The method is suitable for the routine analysis of enantiomeric purity in both research and quality control environments. The principles and workflow described herein can also serve as a starting point for the method development of other structurally related chiral compounds.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ali, I., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. [Link]

  • Gallardo, E., et al. (2021). Synthesis, enantioseparation, and absolute configuration assignment of iminoflavans by chiral HPLC combined with online chiroptical detection. Wiley Analytical Science. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Conti, R., et al. (2004). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). PubMed. [Link]

  • Ilisz, I., et al. (2014). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]

  • Okamoto, Y., & Ikai, T. (2013). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI. [Link]

  • Ibrahim, A., & Ghanem, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [Link]

  • Zhang, T., et al. (2012). Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. Scientific Research Publishing. [Link]

  • De Klerck, K., et al. (2012). Evaluation of the chiral recognition properties as well as the column performance of four chiral stationary phases based on cellulose (3,5-dimethylphenylcarbamate) by parallel HPLC and SFC. PubMed. [Link]

  • Zhang, Y., et al. (2021). (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • Regis Technologies. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]

  • Ilisz, I., et al. (2021). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. [Link]

  • Antal, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). chiral columns . Retrieved from [Link]

  • Al-Othman, Z. A., et al. (2012). Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. SciRP.org. [Link]

  • De Klerck, K., et al. (2011). Evaluation of the chiral recognition properties as well as the column performance of four chiral stationary phases based on cellulose (3,5-dimethylphenylcarbamate) by parallel HPLC and SFC. PubMed. [Link]

  • Zhang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • Liu, Y., et al. (2015). Chromatograms for some chiral compounds separated on the CSP-1 in.... ResearchGate. [Link]

  • Regis Technologies. (n.d.). CHIRAL Handbook. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate for Bioassays

Introduction: The Strategic Value of a Versatile Scaffold In the landscape of modern drug discovery and chemical biology, the identification of novel molecular scaffolds that offer both biological relevance and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and chemical biology, the identification of novel molecular scaffolds that offer both biological relevance and synthetic tractability is of paramount importance. Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate emerges as such a scaffold, integrating the unique conformational constraints of a cyclopropane ring with two highly versatile functional handles: a phenolic hydroxyl group and a methyl ester. The cyclopropane moiety is a well-regarded feature in medicinal chemistry, known to enhance metabolic stability, improve potency, and provide desirable pharmacokinetic properties to bioactive molecules.[1] This, combined with the reactive nature of the phenol and ester groups, makes this compound an ideal starting point for the generation of diverse chemical libraries for high-throughput screening and various bioassays.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate. We will explore detailed protocols for the selective modification of both the phenolic hydroxyl and the methyl ester functionalities. The overarching goal is to equip researchers with the chemical tools to append a variety of moieties, including fluorescent reporters, affinity tags, and linkers for immobilization, thereby enabling a broad spectrum of biological investigations.

Chemical Derivatization Strategies: A Dual-Pronged Approach

The chemical architecture of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate offers two primary sites for modification. The phenolic hydroxyl group provides a nucleophilic center for reactions such as etherification and esterification, while the methyl ester can be readily transformed into amides or other carboxylic acid derivatives. The strategic choice of which functional group to modify, and with what reagent, will be dictated by the intended downstream bioassay.

Below, we present a workflow for the divergent derivatization of the parent molecule, followed by detailed protocols for key transformations.

Derivatization_Workflow cluster_Phenol Phenolic -OH Derivatization cluster_Ester Methyl Ester Derivatization cluster_Bioapplications Bioassay Applications Start Methyl 1-(3-hydroxyphenyl) cyclopropane-1-carboxylate Etherification Etherification (Williamson Synthesis) Start->Etherification R-X, Base Esterification_Phenol Esterification (Acylation) Start->Esterification_Phenol RCOCl, Base Hydrolysis Hydrolysis Start->Hydrolysis LiOH or NaOH Ether_Derivatives Ether Derivatives (e.g., Alkyl, Benzyl Ethers) Etherification->Ether_Derivatives Ester_Derivatives_Phenol Ester Derivatives (e.g., Acetates, Benzoates) Esterification_Phenol->Ester_Derivatives_Phenol Carboxylic_Acid 1-(3-hydroxyphenyl) cyclopropane-1-carboxylic acid Hydrolysis->Carboxylic_Acid Amidation Direct Amidation Amide_Derivatives Amide Derivatives (e.g., with primary amines) Amidation->Amide_Derivatives Carboxylic_Acid->Amidation Amine, Coupling Agent (EDC, NHS) Fluorescent_Probes Fluorescent Probes Amide_Derivatives->Fluorescent_Probes Biotin_Tags Biotin Tags Amide_Derivatives->Biotin_Tags Immobilization Immobilization Amide_Derivatives->Immobilization Ether_Derivatives->Fluorescent_Probes Ether_Derivatives->Biotin_Tags

Caption: Divergent derivatization workflow for Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.

Part 1: Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an excellent nucleophile, particularly under basic conditions, making it amenable to a variety of substitution reactions.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2] This reaction proceeds via an S_N2 mechanism where a deprotonated phenol (phenoxide) acts as the nucleophile, attacking an alkyl halide or other electrophile with a good leaving group.

Rationale: This method is ideal for introducing simple alkyl chains or more complex moieties that can serve as linkers for bio-conjugation. For instance, reaction with a bifunctional linker containing an alkyl halide on one end and a protected amine or carboxylate on the other can facilitate subsequent attachment of reporter groups.

Protocol 1: General Procedure for O-Alkylation

  • Dissolution and Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base (e.g., potassium carbonate, 1.5-2.0 eq., or sodium hydride, 1.1 eq., for more hindered electrophiles) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents that solubilize the phenoxide and promote S_N2 reactions.
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a mild and easy-to-handle base. NaH is a stronger, non-nucleophilic base suitable for less reactive electrophiles.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate)Allows for the visualization of the consumption of starting material and the formation of the less polar ether product.
Esterification of the Phenol

Acylation of the phenolic hydroxyl group to form an ester is another straightforward derivatization strategy. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base.

Rationale: Esterification can be used to introduce acyl groups that mimic natural ligands or to cap the phenolic hydroxyl group to investigate its role in biological activity. This modification can also alter the compound's lipophilicity and cell permeability.

Protocol 2: General Procedure for O-Acylation

  • Dissolution: Dissolve Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5-2.0 eq.).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath and slowly add the acyl chloride or acid anhydride (1.1-1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Part 2: Derivatization of the Methyl Ester Group

The methyl ester functionality of the scaffold can be readily converted into a carboxylic acid, which then serves as a versatile precursor for a wide range of derivatives, most notably amides.

Hydrolysis to the Carboxylic Acid

The first step in modifying the ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions using a hydroxide salt.

Rationale: The resulting carboxylic acid is a key intermediate. It can be directly used in bioassays or serve as a handle for coupling to amines, alcohols, or other nucleophiles to introduce diverse functionalities.

Protocol 3: Ester Hydrolysis

  • Dissolution: Dissolve Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid, which can often be used without further purification.

Amidation via Carbodiimide Coupling

The formation of an amide bond between the carboxylic acid intermediate and a primary or secondary amine is one of the most valuable transformations for creating libraries for bioassays. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) is a commonly used coupling system that proceeds under mild conditions.[3][4][5]

Rationale: This method allows for the introduction of a vast array of chemical functionalities by varying the amine coupling partner. For example, amines bearing fluorescent dyes, biotin tags, or linkers for solid-phase immobilization can be readily incorporated.[6]

Amidation_Mechanism Carboxylic_Acid Carboxylic Acid (from hydrolysis) O_Acylisourea O-Acylisourea Intermediate (amine-reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (more stable intermediate) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide Amide Product NHS_Ester->Amide + Amine Primary Amine (R-NH2) Amine->Amide Urea Urea Byproduct Amide->Urea releases

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropanation Reactions of Styrenes

Welcome to the technical support center for styrene cyclopropanation. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in synthesizing cyclopropyl-containing mol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for styrene cyclopropanation. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in synthesizing cyclopropyl-containing molecules. Instead of a generic manual, we offer a dynamic, question-driven resource that addresses the specific, nuanced problems that arise during experimentation. Here, we explain not just what to do, but why it works, grounding our advice in mechanistic principles and field-proven experience.

Section 1: General Troubleshooting & First Principles

Before diving into method-specific issues, it's crucial to ensure the fundamentals are sound. Many reaction failures trace back to common oversights. This initial diagnosis flowchart can help pinpoint the problem area.

G cluster_reagents Reagent Quality cluster_conditions Reaction Setup Start Reaction Failure (Low/No Conversion) Reagent_Check Verify Reagent Purity & Integrity Start->Reagent_Check Start Here Styrene_Purity Styrene contains inhibitors or has polymerized? Reagent_Check->Styrene_Purity Yes Setup_Check Verify Reaction Conditions Reagent_Check->Setup_Check No, reagents are pristine Method_Specific Proceed to Method-Specific Troubleshooting Styrene_Purity->Method_Specific No Carbene_Source Carbene/Carbenoid source degraded or impure? Carbene_Source->Method_Specific No Solvent_Check Solvent is anhydrous and deoxygenated? Solvent_Check->Method_Specific No Atmosphere Inert atmosphere (N2/Ar) maintained? Setup_Check->Atmosphere Yes Setup_Check->Method_Specific No, conditions are correct Temperature Temperature control accurate? Atmosphere->Temperature Yes Addition_Rate Reagent addition rate (esp. diazo) too fast? Temperature->Addition_Rate Yes Addition_Rate->Method_Specific Yes, all basics checked

Caption: Initial troubleshooting workflow for cyclopropanation reactions.

FAQ 1: My reaction shows no conversion at all. What are the first things I should check?

Answer: A complete lack of reactivity points to a fundamental problem with one of the core components: the alkene, the carbene source, or the reaction conditions.

  • Styrene Quality: Commercial styrene is shipped with polymerization inhibitors (like 4-tert-butylcatechol, TBC) that must be removed.[1][2] These phenolic compounds can quench reactive intermediates or poison catalysts. Additionally, styrene can slowly polymerize on storage, even at low temperatures.[1]

    • Causality: Inhibitors are radical scavengers. Many cyclopropanation reactions, particularly those involving metal carbenes, can have radical character or be sensitive to Lewis basic inhibitors. Polystyrene contamination reduces the concentration of the alkene and can coat the surface of solid reagents (like a Zn-Cu couple), preventing reaction.

    • Actionable Protocol: See Protocol 1 for removing inhibitors and polymers from styrene.

  • Reagent Integrity:

    • Diazo Compounds: These are notoriously unstable.[3][4] If you are using a diazo compound (e.g., ethyl diazoacetate, EDA), was it freshly prepared or properly stored? Decomposition is visible as a loss of the characteristic yellow color.

    • Diiodomethane (CH₂I₂): This reagent for the Simmons-Smith reaction can decompose, releasing iodine (visible as a pink or purple tint). This indicates the presence of acid and water, which will destroy the organozinc carbenoid. It should be stored over copper wire in the dark.

    • Organometallic Reagents: If using diethylzinc (Et₂Zn), ensure it was handled under strict inert atmosphere conditions, as it is pyrophoric.

  • Atmosphere and Solvent: Many cyclopropanation catalysts and reagents are sensitive to oxygen and moisture. Ensure your solvent is truly anhydrous and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

FAQ 2: I'm seeing a lot of side products instead of my desired cyclopropane. What's happening?

Answer: The nature of the side product is your best clue.

  • Observation: Formation of a high molecular weight polymer.

    • Probable Cause: For metal-catalyzed reactions, this is often carbene dimerization or polymerization. For example, two molecules of a metal carbene derived from ethyl diazoacetate can react to form diethyl fumarate and diethyl maleate.

    • Solution: This typically happens when the concentration of the carbene precursor is too high relative to the styrene. The solution is to add the diazo compound slowly via syringe pump to the solution containing the catalyst and the styrene. This keeps the instantaneous concentration of the metal carbene low, favoring the intermolecular reaction with the alkene.

  • Observation: Products resulting from C-H insertion.

    • Probable Cause: Highly reactive carbenes, particularly those generated from rhodium(II) catalysts, can insert into activated C-H bonds (e.g., allylic or benzylic positions) in the solvent or substrate.[5]

    • Solution:

      • Change Solvent: Switch to a solvent with no easily abstractable hydrogens, such as dichloromethane (DCM), benzene, or perfluorinated solvents.

      • Modify Catalyst: Use a less reactive catalyst. Copper-based catalysts are generally less prone to C-H insertion than rhodium catalysts.[5]

Section 2: Troubleshooting Simmons-Smith & Related Reactions

The Simmons-Smith reaction, which uses an organozinc carbenoid (often formed from CH₂I₂ and a Zn-Cu couple), is a classic and robust method.[6][7][8] However, its success is highly dependent on the preparation of the active zinc reagent.

FAQ 3: My Simmons-Smith reaction is sluggish or fails completely. I suspect the zinc-copper couple is inactive. How can I fix this?

Answer: The activity of the zinc-copper couple is the most critical variable.[8] The goal is to create a high-surface-area, oxide-free zinc surface that is galvanically coupled with copper.

  • Causality: Commercial zinc dust is coated with a passivating layer of zinc oxide (ZnO). This layer prevents the oxidative addition of zinc into the C-I bond of diiodomethane, which is the first step in forming the reactive carbenoid, iodomethylzinc iodide (ICH₂ZnI).[8][9] The copper component creates a galvanic cell that facilitates this electron transfer.

  • Actionable Protocol: The activation of the couple is paramount. There are several methods, but a reliable one involves acid washing to remove the oxide layer followed by deposition of copper. See Protocol 2 for a detailed procedure.[10][11]

FAQ 4: I'm performing a Simmons-Smith reaction on a molecule with a hydroxyl group, but I'm getting poor diastereoselectivity. Why?

Answer: The Simmons-Smith reagent is known to coordinate to Lewis basic functional groups like hydroxyls and ethers.[12] This coordination directs the cyclopropanation to the syn face of the double bond relative to the directing group.

  • Causality: The zinc atom in the ICH₂ZnI reagent is Lewis acidic and forms a transient chelate with the substrate's hydroxyl group and the alkene. This pre-organizes the transition state, forcing the methylene group to be delivered to the same face as the hydroxyl group. If you are expecting or desiring anti delivery, this inherent directing effect is working against you.

  • Solutions:

    • Protect the Hydroxyl Group: Convert the -OH to a bulky silyl ether (e.g., TBS, TIPS). The steric bulk of the protecting group will now direct the cyclopropanation to the anti face, reversing the diastereoselectivity.[13]

    • Use a Non-Coordinating Reagent: Modified Simmons-Smith reagents, such as those developed by Charette or Shi, can be less sensitive to directing groups and may provide different selectivity.[14]

Section 3: Troubleshooting Transition-Metal Catalyzed Cyclopropanations

Catalysis with rhodium(II) and copper(I) complexes is the cornerstone of modern cyclopropanation, especially for asymmetric synthesis.[5][12] These reactions proceed via the formation of a metal-carbene intermediate.

G Catalyst [M]-L (e.g., Rh₂(OAc)₄) Carbene [M]=CHR (Metal Carbene) Catalyst->Carbene + R-CHN₂ Diazo R-CHN₂ Styrene Styrene Product Cyclopropane Product->Catalyst releases N2 N₂ Carbene->Product + Styrene Carbene->N2 - N₂ Side_Products Dimerization, C-H Insertion Carbene->Side_Products Side Reactions

Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.

FAQ 5: My copper-catalyzed reaction has poor yield and low stereoselectivity (diastereo- or enantioselectivity). How can I optimize it?

Answer: The performance of copper-catalyzed systems is intimately linked to the choice of ligand, solvent, and temperature.[12][15]

  • Causality & Solutions:

    • Ligand Choice: The ligand is the primary controller of stereoselectivity.[16][17] For enantioselective reactions, bis(oxazoline) (BOX) and semicorrin ligands are classics that often provide high enantiomeric excess (ee).[12] The steric and electronic properties of the ligand create a chiral pocket around the active copper center, forcing the incoming styrene to approach from a specific trajectory. If selectivity is poor, screen a panel of ligands.

    • Solvent Effects: Solvent polarity can influence the reaction rate and selectivity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. More coordinating solvents can sometimes compete for binding sites on the copper, potentially disrupting the catalyst-ligand interaction.

    • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often increases both diastereoselectivity and enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT), favoring the lower-energy pathway.

    • Counter-ion: The counter-ion of the Cu(I) salt (e.g., OTf⁻ vs PF₆⁻) can have a dramatic effect. Triflate (OTf⁻) is a weakly coordinating anion and is generally preferred.

ParameterEffect on SelectivityTypical Recommendations for Styrene
Ligand Primary driver of enantioselectivity.Bis(oxazoline) (BOX), Semicorrins, Salen-type ligands.[12][15]
Temperature Lower T generally ↑ ee and d.r.Start at RT, then cool to 0 °C or -20 °C.
Solvent Can influence catalyst stability and activity.DCM, DCE, Toluene, THF.
Cu(I) Source Counter-ion matters.CuOTf, Cu(MeCN)₄PF₆.
FAQ 6: My rhodium-catalyzed reaction is giving a mixture of cis/trans isomers with low diastereoselectivity. What factors control this?

Answer: In rhodium-catalyzed cyclopropanations, diastereoselectivity is governed by steric interactions in the transition state between the incoming alkene and the rhodium carbene intermediate.[5][18]

  • Causality: The reaction proceeds via an "end-on" approach of the styrene to the metal carbene.[18] The trans (or E) cyclopropane is typically the thermodynamic product and is often favored. The selectivity is influenced by the steric bulk of both the catalyst's ligands and the ester group on the diazo compound.

  • Solutions:

    • Bulkier Diazo Ester: Increasing the steric bulk of the ester group on the diazoacetate (e.g., changing from ethyl to tert-butyl diazoacetate) will increase the preference for the trans isomer.[5] This is because the bulky ester group creates a more significant steric clash with the styrene's phenyl group in the transition state leading to the cis product.

    • Catalyst Ligands: The ligands on the dirhodium(II) core are critical. Bulky carboxylate ligands, like those in dirhodium tetra(triphenylacetate) (Rh₂(O₂CCPh₃)₄), can create a more sterically demanding environment and enhance diastereoselectivity. For achieving high enantioselectivity, chiral prolinate-based rhodium catalysts are exceptionally effective.[12][19]

Section 4: Protocols and Procedures

Protocol 1: Purification of Styrene

Objective: To remove polymerization inhibitors and any existing polymer from commercial styrene.

Materials:

  • Styrene (commercial grade)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Calcium hydride (CaH₂)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Base Wash: Place 100 mL of styrene in a separatory funnel. Add 50 mL of 1 M NaOH solution to remove the phenolic inhibitor. Shake vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous (bottom) layer. Repeat the wash 2-3 times.

  • Water Wash: Wash the styrene with 50 mL of deionized water to remove any residual NaOH. Discard the aqueous layer.

  • Drying: Transfer the washed styrene to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄, swirl, and let it stand for 20-30 minutes to remove bulk water.

  • Final Drying & Distillation: Filter the styrene into a round-bottom flask containing a small amount of CaH₂. Distill the styrene under reduced pressure (to keep the temperature low and prevent thermal polymerization).[20] Collect the fraction boiling at the correct temperature/pressure (e.g., ~45-46 °C at 20 mmHg).

  • Storage: Store the purified styrene under an inert atmosphere in a refrigerator and use within a few days.

Protocol 2: Activation of Zinc for Simmons-Smith Reaction

Objective: To prepare a highly active zinc-copper couple from zinc dust.

Materials:

  • Zinc dust

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

  • Stir plate and stir bar

Procedure:

  • Acid Wash: In a flask equipped with a stir bar, add 10 g of zinc dust. Under stirring, add 50 mL of 1 M HCl. Stir for 60-90 seconds to etch the surface and remove the oxide layer.

  • Rinsing: Stop stirring, allow the zinc to settle, and decant the acidic solution. Wash the zinc dust sequentially with two 50 mL portions of deionized water, one 50 mL portion of ethanol, and two 50 mL portions of anhydrous diethyl ether. Decant the solvent carefully after each wash. It is critical to keep the zinc from being exposed to air from this point forward.

  • Copper Deposition: Prepare a solution of 1 g of copper(II) acetate monohydrate in 50 mL of hot glacial acetic acid. While the solution is still hot, add it to the washed zinc dust with vigorous stirring. The blue color should fade as copper deposits onto the zinc surface.

  • Final Wash: Decant the acetic acid solution. Wash the resulting black zinc-copper couple three times with 50 mL portions of anhydrous diethyl ether.

  • Usage: After the final decantation, add your reaction solvent (e.g., anhydrous ether or DCM) to the flask containing the active couple. The reagent is now ready for the addition of diiodomethane and your alkene.[8][11]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. BenchChem.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Retrieved from [Link]

  • Wang, J., Chen, B., Bao, J., & Yang, X. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13381-13389. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Wang, J., Chen, B., Bao, J., & Yang, X. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13381–13389. Retrieved from [Link]

  • Wikipedia contributors. (2023, April 1). Metal-catalyzed cyclopropanations. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Cyclopropanation. Wikipedia. Retrieved from [Link]

  • Davies, H. M. L., & Antoulinakis, E. G. (2002). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 122(19), 4618–4629. Retrieved from [Link]

  • Rasmussen, T., Jensen, J. F., & Jørgensen, K. A. (2002). Substituent Effects on the Reaction Rates of Copper-Catalyzed Cyclopropanation and Aziridination of para-Substituted Styrenes. Organometallics, 21(12), 2531–2533. Retrieved from [Link]

  • Zhang, Z., Chen, K., & Chen, G. (2017). Styrene Purification by Guest-Induced Restructuring of Pillar[5]arene. Crystal Growth & Design, 17(3), 1045–1048. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 12). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]

  • Deadman, B. J., Collins, S., & Maguire, A. R. (2014). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds. Chemistry – A European Journal, 20(46), 14972-14980. Retrieved from [Link]

  • One Chemistry. (2024, February 15). Simmons Smith Cyclopropanation Reaction | Stereoselectivity | Problem | Question | Solved | Solution [Video]. YouTube. Retrieved from [Link]

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2011). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 50(45), 10633-10636. Retrieved from [Link]

  • Fraile, J. M., García, J. I., Gil, M. J., & Mayoral, J. A. (2001). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society, 123(31), 7616–7625. Retrieved from [Link]

  • Bonaccorsi, C., Mezzetti, A. (2009). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. European Journal of Inorganic Chemistry, 2009(13), 1735-1749. Retrieved from [Link]

  • Poechlauer, P. (2020). Process for the preparation of cyclopropane compounds using diazo-compounds. (Patent No. WO2020002338A1). Google Patents.
  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane. CCS Chemistry. Retrieved from [Link]

  • Martin, S. W., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2714-2723. Retrieved from [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Smith, R. D., & Simmons, H. E. (1973). Norcarane. Organic Syntheses, 41, 72. Retrieved from [Link]

  • Hernandez-Gollaz, A., et al. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chemical Science, 13(16), 4643-4649. Retrieved from [Link]

  • Norrby, P. O., et al. (1998). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. Journal of the American Chemical Society, 120(40), 10449-10454. Retrieved from [Link]

  • Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 21(21), 4490–4495. Retrieved from [Link]

  • IIT JAM NET GATE CHEMISTRY. (2018, June 6). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET [Video]. YouTube. Retrieved from [Link]

  • Doyle, M. P., et al. (1976). Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. The Journal of Organic Chemistry, 41(9), 1615–1623. Retrieved from [Link]

  • Martin, S. W., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2714–2723. Retrieved from [Link]

  • Gibson, N., et al. (1993). Polymerisation reaction inhibition: an alternative basis of safety. IChemE Symposium Series, 134, 247-260. Retrieved from [Link]

  • Ley, S. V., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(15), 2537-2544. Retrieved from [Link]

  • Farr, J. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (Electronic Thesis or Dissertation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Natori, I., et al. (1995). A purifying method of a styrene monomer. (Patent No. EP0662465A1). Google Patents.
  • Tundel, R. E., & Buchwald, S. L. (2007). Diamine Ligands in Copper-Catalyzed Reactions. Current Organic Chemistry, 11(13), 1140-1158. Retrieved from [Link]

  • Wikipedia contributors. (2023, July 23). Zinc–copper couple. Wikipedia. Retrieved from [Link]

  • Farr, J. T., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6527–6534. Retrieved from [Link]

  • Kang, J., Lee, J. H., & Kim, J. H. (2000). A New Class of Planar−Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins. Journal of the American Chemical Society, 122(30), 7242–7243. Retrieved from [Link]

  • Poor Man's Chemist. (2023, December 5). Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis [Video]. YouTube. Retrieved from [Link]

  • Kim, J., & Lee, T. (2024). Energy-Efficient Design Sequences for the Purification of Styrene Monomer from the Pyrolysis Oil of Waste Polystyrene. KAIST. Retrieved from [Link]

Sources

Optimization

"influence of base and solvent on the stereoselectivity of cyclopropanation"

Welcome to the technical support center for stereoselective cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in cyclopropane synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing practical, field-tested insights grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith cyclopropanation of an allylic alcohol is giving poor diastereoselectivity. What are the most likely causes and how can I fix it?

A1: Poor diastereoselectivity in the Simmons-Smith reaction of allylic alcohols is a common issue that can often be traced back to the choice of reagent and solvent. The key to high selectivity is effective direction by the hydroxyl group, which involves coordination with the zinc carbenoid.

Troubleshooting Steps:

  • Reagent Choice is Critical: The nature of the zinc carbenoid has a profound impact on stereoselectivity.

    • Standard Simmons-Smith (Zn/Cu, CH₂I₂): This classic reagent often gives modest selectivity, especially with (E)-allylic alcohols.[1]

    • Furukawa's Reagent (Et₂Zn, CH₂I₂): Using a pre-formed diethylzinc and diiodomethane mixture (Furukawa's reagent) in a non-coordinating solvent like dichloromethane (CH₂Cl₂) typically provides significantly higher syn-selectivity.[1] The use of EtZnCH₂I appears to be the most general reagent to access the syn isomer with (E)-disubstituted olefins.[1]

    • Samarium-based Reagents (Sm(Hg), CH₂I₂): Interestingly, these reagents can favor the formation of the anti-isomer, providing an alternative stereochemical outcome.[1]

  • Solvent Effects are Paramount: The solvent plays a crucial role in the coordination of the zinc reagent to the allylic alcohol.

    • Non-Coordinating Solvents (e.g., Dichloromethane, CH₂Cl₂): These are generally the best choice for achieving high diastereoselectivity. They do not compete with the allylic oxygen for coordination to the zinc center, allowing for a well-defined, substrate-directed transition state. For example, with Furukawa's conditions, switching the solvent from ether to CH₂Cl₂ can dramatically improve the syn:anti ratio.[1]

    • Coordinating Solvents (e.g., Diethyl Ether, THF): Ethereal solvents can coordinate to the zinc carbenoid, disrupting the intramolecular coordination with the allylic hydroxyl group. This leads to a less organized transition state and, consequently, lower diastereoselectivity.[1] A reaction that gives an 86:14 syn:anti ratio in CH₂Cl₂ might drop to a 2:1 ratio in ether.[1]

Troubleshooting Guide: Low Stereoselectivity in Metal-Catalyzed Cyclopropanation with Diazo Compounds

Problem: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

The stereoselectivity in transition-metal-catalyzed cyclopropanations with diazo compounds is influenced by the catalyst, the solvent, and the electronic and steric properties of both the alkene and the diazo compound.

Diagnostic Workflow:

G start Low Diastereoselectivity Observed catalyst Evaluate Catalyst System start->catalyst solvent Assess Solvent Choice start->solvent substrate Analyze Substrate Sterics start->substrate rh_ligand Modify Rhodium Catalyst Ligands (e.g., Rh₂(OAc)₄ to Rh₂(acam)₄) catalyst->rh_ligand For Achiral Reactions chiral_catalyst Employ a Chiral Catalyst (e.g., Rh₂(S-DOSP)₄) catalyst->chiral_catalyst For Enantioselectivity nonpolar_solvent Switch to Non-Polar Solvent (e.g., Pentane, Hexane) solvent->nonpolar_solvent ester_group Increase Steric Bulk of Diazo Ester substrate->ester_group end Optimized Stereoselectivity rh_ligand->end chiral_catalyst->end nonpolar_solvent->end ester_group->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Analysis and Solutions:

  • Catalyst Modification: The electronic properties of the catalyst are key. Increasing the electron density on the rhodium center can enhance diastereoselectivity. For instance, replacing acetate ligands with acetamidate (acam) ligands on the dirhodium catalyst can lead to higher selectivity.[2] For achieving enantioselectivity, employing a chiral catalyst, such as Rh₂(S-DOSP)₄, is a standard and effective strategy.[2]

  • Solvent Choice: The solvent can influence the stability of the transition state. In some rhodium-catalyzed intramolecular cyclopropanations, non-polar solvents like pentane have been shown to provide better stereocontrol.[3]

  • Substrate Sterics: The steric bulk of the ester group on the diazoacetate can have a significant impact. Increasing the size of this group generally favors the formation of the thermodynamically more stable trans (or E) cyclopropane.[2]

Experimental Protocols

Protocol 1: High syn-Selective Cyclopropanation of an (E)-Allylic Alcohol using Furukawa's Reagent

This protocol is optimized for achieving high syn-diastereoselectivity in the cyclopropanation of a chiral, (E)-disubstituted allylic alcohol.

Materials:

  • (E)-allylic alcohol substrate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (E)-allylic alcohol (1.0 equiv) dissolved in anhydrous CH₂Cl₂ (to make a 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add diiodomethane (2.2 equiv) to the solution. Then, add diethylzinc (1.1 equiv of 1.0 M solution in hexanes) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-cyclopropylmethanol.

Causality Behind Choices:

  • Anhydrous Conditions: Zinc carbenoids are highly reactive towards protic sources. Strict anhydrous conditions are necessary to prevent decomposition of the reagent.

  • Dichloromethane as Solvent: As discussed in the FAQs, CH₂Cl₂ is a non-coordinating solvent that promotes the crucial chelation of the zinc reagent to the allylic alcohol, leading to high syn-selectivity.[1]

  • Slow Addition at 0 °C: The reaction is exothermic. Slow, controlled addition of the diethylzinc solution prevents temperature spikes that could lead to side reactions and reduced selectivity.

Data Presentation

Table 1: Influence of Reagent and Solvent on the Diastereoselectivity of Cyclopropanation of (E)-3-Penten-2-ol

EntryConditionsSolventsyn:anti RatioReference
1Zn/Cu, CH₂I₂Ether56:44[1]
2Et₂Zn, CH₂I₂ (1:1)CH₂Cl₂86:14[1]
3Et₂Zn, CH₂I₂ (1:1)Ether67:33[1]
4Zn(CH₂I)₂, CH₂Cl₂CH₂Cl₂67:33[1]
5Sm(Hg), CH₂I₂THF25:75[1]

Data synthesized from Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chem. Rev. 2003, 103 (4), 977–1050.

This table clearly demonstrates that the combination of Furukawa's reagent (Et₂Zn, CH₂I₂) and a non-coordinating solvent like CH₂Cl₂ provides the highest selectivity for the syn-isomer in this specific case.[1]

Mechanistic Insights

The stereochemical outcome of many cyclopropanation reactions is dictated by the transition state geometry.

Directed Simmons-Smith Reaction:

In the case of allylic alcohols, the hydroxyl group acts as a directing group. The zinc carbenoid coordinates to the oxygen atom, and this complex then delivers the methylene group to the same face of the double bond, resulting in the syn-product.

G reactant Allylic Alcohol + Zinc Carbenoid transition_state Coordinated Transition State (Chelation Control) reactant->transition_state Coordination product syn-Cyclopropylmethanol transition_state->product Methylene Transfer

Caption: Chelation control in directed cyclopropanation.

This model explains the high syn-selectivity observed under optimal conditions.[3] Factors that disrupt this coordination, such as coordinating solvents, will lower the observed diastereoselectivity.

References

  • Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003, 103 (4), 977–1050. [Link]

  • Ashenhurst, J. Cyclopropanation of Alkenes. Master Organic Chemistry, 2023. [Link]

  • Charette, A. B. Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Request PDF. Stereoselective Cyclopropanation Reactions. ResearchGate. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. The Organic Chemistry Tutor, 2023. [Link]

  • Request PDF. Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes. ResearchGate. [Link]

  • Zhang, Y.; et al. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]

  • Kollár, L.; et al. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]

  • Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Asymmetric Cyclopropanation. Wiley-VCH. [Link]

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.